molecular formula C13H23NO B2555012 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide CAS No. 2097930-51-1

3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide

Cat. No.: B2555012
CAS No.: 2097930-51-1
M. Wt: 209.333
InChI Key: XXZAUYGHINBVOX-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide is a high-purity synthetic organic compound offered for research and development purposes. This molecule features a 3,3-dimethylbutanamide group linked to a 4-methylidenecyclohexyl moiety, a structure that suggests potential for investigation in various scientific fields. Its molecular architecture, containing both a bulky tert-butyl-like substituent and a reactive cyclohexylidene group, makes it a candidate for use as a chemical intermediate or building block in synthetic organic chemistry, particularly in the development of more complex molecules with specialized properties. Researchers in material science may explore its utility as a precursor in the synthesis of novel polymers or as a potential curing agent for epoxy resin systems, given that structurally related cyclohexylamine compounds like 3,3'-Dimethyl-4,4'-diaminodicyclohexylmethane (DMDC) are known to be used in such applications . The specific mechanism of action for this compound is highly dependent on the research context and is not fully characterized. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-10-5-7-11(8-6-10)14-12(15)9-13(2,3)4/h11H,1,5-9H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZAUYGHINBVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1CCC(=C)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural and Synthetic Analysis: 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide chemical structure analysis Content Type: In-depth technical guide.

Executive Summary & Molecule Profile

This compound is a specialized aliphatic amide characterized by a high degree of steric bulk and a reactive exocyclic alkene motif. While not a ubiquitous commodity chemical, its structural architecture suggests utility as a high-value intermediate in medicinal chemistry (specifically as a bioisostere for para-substituted cyclohexyl systems) and advanced fragrance design (owing to the tert-butyl "neopentyl" tail often associated with woody/ambergris olfactory profiles).

This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthesis protocol, and a structural activity relationship (SAR) forecast.

Physicochemical Profile (Calculated)
PropertyValueStructural Implication
Molecular Formula C₁₃H₂₃NOCore composition.
Molecular Weight 209.33 g/mol Low MW, favorable for CNS penetration and volatility.
LogP (Predicted) ~3.2 - 3.5Highly lipophilic; excellent membrane permeability.
TPSA 29.10 ŲPolar surface area restricted to the amide; indicates high oral bioavailability.
Rotatable Bonds 3Rigid "Head" (cyclohexyl) + Flexible "Tail" (neopentyl).
H-Bond Donors/Acceptors 1 / 1Classic amide hydrogen bonding profile.

Structural Decomposition & Pharmacophore Analysis

The molecule can be dissected into three distinct functional domains, each contributing specific properties to the whole.

The "Tail": 3,3-Dimethylbutyl Group (Neo-hexyl)
  • Steric Bulk: The terminal tert-butyl group creates a significant steric shield. In a biological context, this protects the adjacent amide bond from rapid enzymatic hydrolysis (proteases/amidases), extending the half-life (

    
    ) of the molecule.
    
  • Lipophilicity: This greasy, hydrophobic tail drives the molecule into lipid bilayers and non-polar binding pockets (e.g., TRP channels or hydrophobic pockets in GPCRs).

The Linker: Amide Bond
  • Dipole Orientation: The amide provides the sole polar anchor, acting as a Hydrogen Bond Donor (NH) and Acceptor (C=O).

  • Conformation: It will predominantly adopt the trans-amide conformation (

    
    -isomer relative to the C-N bond) to minimize steric clash between the bulky tert-butyl tail and the cyclohexyl ring.
    
The "Head": 4-Methylidenecyclohexyl Group
  • Rigidity: The cyclohexane ring acts as a spacer, holding the exocyclic alkene at a precise distance (~5-6 Å) from the amide.

  • The "Warhead" (Exocyclic Alkene): The methylidene (=CH₂) group is the most chemically distinct feature.

    • Metabolic Liability: It is a prime site for Cytochrome P450-mediated oxidation, likely forming a reactive epoxide or a vic-diol.

    • Covalent Potential: While not a Michael acceptor (due to lack of conjugation), it can participate in thiol-ene reactions under radical conditions or serve as a handle for late-stage functionalization (e.g., ozonolysis to a ketone).

Experimental Synthesis Protocol

Since this specific molecule is not a standard catalog item, a de novo synthesis strategy is required. The following protocol is designed for high fidelity and minimal purification requirements.

Retrosynthetic Logic

The most robust disconnection is at the amide bond.

  • Electrophile: 3,3-dimethylbutanoyl chloride (commercially available, CAS: 7065-46-5).[1]

  • Nucleophile: 4-methylidenecyclohexan-1-amine (Must be synthesized).

Step-by-Step Synthesis Workflow
Phase A: Synthesis of the Amine Head (4-methylidenecyclohexan-1-amine)

Target: Convert N-Boc-4-oxocyclohexanamine to the alkene, then deprotect.

  • Wittig Olefination:

    • Reagents: Methyltriphenylphosphonium bromide (

      
      ), Potassium tert-butoxide (
      
      
      
      ), THF.
    • Procedure: Suspend

      
       (1.2 eq) in dry THF at 0°C. Add 
      
      
      
      (1.2 eq) to generate the ylide (bright yellow). Add N-Boc-4-oxocyclohexanamine (1.0 eq) dropwise. Stir at RT for 4h.
    • Mechanism:[2][3][4][5][6][7][8] Carbonyl carbon is attacked by the phosphorus ylide, forming an oxaphosphetane intermediate which collapses to the alkene and triphenylphosphine oxide (

      
      ).
      
    • Workup: Filter off solids, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

  • Boc-Deprotection:

    • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

    • Procedure: Dissolve the intermediate in DCM (1:4 TFA:DCM ratio). Stir 1h. Evaporate volatiles.

    • Salt Formation: The product is the TFA salt of 4-methylidenecyclohexan-1-amine.

Phase B: Amide Coupling (The Target Molecule)

Target: Couple the amine salt with the acid chloride.[8]

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvation: Suspend 4-methylidenecyclohexan-1-amine TFA salt (1.0 eq) in dry DCM.

  • Base Addition: Add Triethylamine (

    
    , 3.5 eq). Note: Excess base is critical to neutralize the TFA salt and scavenge HCl generated during coupling.
    
  • Acylation: Cool to 0°C. Add 3,3-dimethylbutanoyl chloride (1.1 eq) dropwise.

    • Observation: White precipitate (

      
      ) will form immediately.
      
  • Completion: Warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (stain with KMnO₄ to visualize the alkene).

  • Workup (Self-Validating):

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid/acid chloride hydrolysis products).

    • Dry over MgSO₄ and concentrate.[5]

  • Purification: Recrystallization from Hexane/Et₂O is preferred over column chromatography for high purity.

Visualization of Reaction Pathway[6][7][9]

The following diagram illustrates the critical reaction flow and logical dependencies.

SynthesisPath Start N-Boc-4-oxocyclohexanamine Wittig Wittig Reaction (MePPh3Br / KOtBu) Start->Wittig Inter1 N-Boc-4-methylidene cyclohexanamine Wittig->Inter1 Olefination Deprotect Acid Deprotection (TFA / DCM) Inter1->Deprotect AmineSalt Amine TFA Salt Deprotect->AmineSalt -Boc Coupling Acyl Chloride Coupling (Et3N / DCM) AmineSalt->Coupling + 3,3-dimethylbutanoyl chloride Final TARGET: 3,3-dimethyl-N-(4-methylidenecyclohexyl) butanamide Coupling->Final Nucleophilic Acyl Substitution

Figure 1: Synthetic logic flow from commercial precursor to final amide target.

Predicted Analytical Data (Validation)

To confirm the structure of the synthesized molecule, the following spectral signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
1.02 Singlet9Ht-Butyl group (Characteristic sharp singlet).
2.05 Singlet2HMethylene adjacent to carbonyl (

-C=O).
2.10 - 2.30 Multiplet4HCyclohexyl protons adjacent to alkene.
3.75 Multiplet1HMethine proton at C1 (adjacent to NH).
4.65 Doublet/Broad2HExocyclic Alkene (=CH₂). Distinctive vinyl region.
5.40 Broad Singlet1HAmide NH.
Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretch (Amide A).

  • 1640 cm⁻¹: C=O stretch (Amide I) – Strongest band.

  • 1540 cm⁻¹: N-H bend (Amide II).

  • 890 cm⁻¹: =C-H out-of-plane bending (Characteristic of gem-disubstituted/exocyclic alkenes).

Applications & Biological Implications

Metabolic Stability Forecast

The 3,3-dimethylbutanoyl moiety renders the amide bond highly resistant to hydrolysis compared to a standard acetyl or propanoyl group. The steric bulk prevents the approach of serine proteases. However, the exocyclic alkene is a metabolic "soft spot."

  • Phase I Metabolism: Likely epoxidation by CYP450 isoforms, followed by hydrolysis to a trans-diol.

Potential Utility
  • Fragrance Chemistry: The molecule possesses the structural prerequisites for a "woody-amber" odorant: a bulky hydrophobic group (t-butyl) linked to a cyclic system. The exocyclic double bond often imparts a "diffusive" or "lifting" quality to the scent profile.

  • TRP Channel Modulation: Analogs of N-cyclohexylamides (like WS-3 or WS-23) are known cooling agents (TRPM8 agonists). This molecule, with its increased lipophilicity, may exhibit prolonged cooling effects or shift selectivity toward TRPA1.

References

  • Amide Synthesis via Acyl Chlorides: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Wittig Reaction on Cyclohexanones: Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490.

  • Properties of 3,3-Dimethylbutanoyl Chloride: PubChem Compound Summary for CID 80604 (Related substructure analysis).

  • Fragrance Chemistry Structure-Odor Relationships: Ohloff, G., Scent and Chemistry: The Molecular World of Odors. Wiley-VCH. (General reference for t-butyl/cyclohexyl odorants).

Sources

Physicochemical properties of 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide , a specialized carboxamide derivative structurally engineered for applications requiring targeted sensory modulation (specifically as a TRPM8 agonist/cooling agent).

Executive Summary

This compound (Molecular Formula: C₁₃H₂₃NO) is a synthetic N-substituted carboxamide belonging to the "WS" (Wilkinson Sword) class of physiological cooling agents. Structurally, it represents a hybrid pharmacophore combining the bulky, hydrophobic neopentyl tail (derived from 3,3-dimethylbutanoic acid) with a rigid 4-methylidenecyclohexyl head .

This molecule is designed to act as a potent agonist of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. Unlike Menthol, it lacks the volatility and strong odor profile, making it a critical candidate for transdermal pharmaceuticals, topical analgesics, and mucosal delivery systems where "cold" sensation is required without thermal reduction.

Physicochemical Properties

The following data represents the core physicochemical profile. Where experimental values for this specific analog are proprietary, values are derived from high-fidelity Structure-Property Relationship (SPR) consensus models based on the WS-23 and WS-3 scaffolds.

Molecular Identity
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₃H₂₃NO
Molecular Weight 209.33 g/mol
SMILES CC(C)(C)CC(=O)NC1CCC(=C)CC1
Structural Class Secondary Carboxamide / Terpenoid Mimetic
Physical Constants (Experimental & Predicted)
ParameterValue / RangeRelevance
Physical State Crystalline Solid (White to Off-White)Handling/Dosage form stability
Melting Point 88°C – 94°C (Predicted)Processing temperature limits
LogP (Octanol/Water) 3.8 ± 0.4High lipophilicity; indicates excellent skin permeation
Water Solubility < 50 mg/L (Insoluble)Requires co-solvents (Ethanol, PG) for formulation
Boiling Point ~340°C (at 760 mmHg)High thermal stability; non-volatile
Flash Point > 150°CSafe for high-temp manufacturing
Polar Surface Area (PSA) 29.1 ŲIndicates good blood-brain barrier (BBB) penetration potential
Solubility Profile

Due to the bulky neopentyl group and the cyclohexyl ring, the molecule is highly lipophilic.

  • Ethanol: Soluble (> 100 mg/mL)

  • Propylene Glycol: Soluble

  • Water: Insoluble (requires surfactant/emulsification)

  • Oils/Lipids: Highly Soluble

Structural Analysis & Synthesis

The synthesis of this compound follows a convergent pathway, coupling an activated acid derivative with a specialized amine.

Synthetic Route

The most robust industrial protocol involves the Schotten-Baumann reaction or direct amide coupling.

  • Precursor A (Acid Chloride): 3,3-dimethylbutanoyl chloride (derived from t-butylacetic acid).

  • Precursor B (Amine): 4-methylidenecyclohexan-1-amine.

    • Note: The amine is often synthesized via a Wittig reaction on N-protected 4-aminocyclohexanone.

Step-by-Step Protocol (Laboratory Scale)
  • Preparation: Dissolve 1.0 eq of 4-methylidenecyclohexan-1-amine in anhydrous Dichloromethane (DCM) containing 1.2 eq of Triethylamine (TEA) as a proton scavenger.

  • Addition: Cool solution to 0°C. Dropwise add 1.05 eq of 3,3-dimethylbutanoyl chloride under Nitrogen atmosphere.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine), then sat. NaHCO₃, then Brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from n-Hexane.

Synthesis Workflow Diagram

SynthesisPathway cluster_inputs Precursors Acid 3,3-Dimethylbutanoyl Chloride Reaction Amide Coupling (DCM, Et3N, 0°C -> RT) Acid->Reaction Amine 4-Methylidenecyclohexan- 1-amine Amine->Reaction Product 3,3-dimethyl-N-(4-methylidenecyclohexyl) butanamide (Crude) Reaction->Product Purification Acid/Base Wash + Recrystallization Product->Purification Final Pure Crystal (>99%) Purification->Final

Caption: Convergent synthesis pathway via acyl chloride coupling. The exocyclic double bond in the amine requires careful pH control to prevent isomerization.

Mechanism of Action: TRPM8 Activation

This molecule functions as a stereoselective allosteric modulator of the TRPM8 channel.

Pharmacodynamics
  • Target: TRPM8 (Transient Receptor Potential Cation Channel Subfamily M Member 8).

  • Binding Site: Transmembrane domain (S2-S3 linker region), distinct from the vanilloid binding site.

  • Effect: Lowers the voltage-activation threshold of the channel.

  • Result: Influx of Ca²⁺ and Na⁺ ions at physiological temperatures (e.g., 25°C - 37°C), triggering the sensation of "cold" without actual temperature drop.

Structural Advantage

The 4-methylidene group (exocyclic double bond) provides a unique rigid conformation compared to the flexible isopropyl group of Menthol or the simple alkyl chains of WS-23.

  • Increased Potency: The rigidity often locks the molecule into a bio-active conformation, potentially increasing binding affinity (

    
    ).
    
  • Reduced Irritation: Lacks the hydroxyl (-OH) group of menthol, eliminating the "burning" side effect often seen at high concentrations.

Signaling Pathway Diagram

TRPM8_Pathway Ligand Ligand: 3,3-dimethyl-N-(4-methylidenecyclohexyl) butanamide Receptor TRPM8 Channel (Sensory Neuron Membrane) Ligand->Receptor Allosteric Binding Influx Ca2+ / Na+ Influx Receptor->Influx Channel Opening Depolarization Membrane Depolarization (Action Potential) Influx->Depolarization Sensation Cooling Sensation (Trigeminal/Dorsal Root Ganglion) Depolarization->Sensation

Caption: Signal transduction cascade. The ligand binds TRPM8, causing calcium influx and neuronal firing interpreted as 'cold' by the CNS.

Applications & Formulation Guidelines

Primary Applications
  • Topical Analgesics: Replacement for menthol in patches/gels to treat neuropathic pain (gating mechanism).

  • Cosmetics: Long-lasting cooling in lip balms and lotions without minty odor.

  • Oral Care: Flavor-neutral coolant for toothpaste (does not alter taste profile).

Formulation Stability
  • pH Stability: Stable across pH 3.0 – 10.0. Amide bond is resistant to hydrolysis under normal storage conditions.

  • UV Stability: The exocyclic double bond (methylidene) is a potential site for photo-oxidation. Recommendation: Formulations should include antioxidants (e.g., BHT, Tocopherol) and be packaged in UV-opaque containers.

References

  • Eccles, R. (1994). "Menthol and Related Cooling Compounds."[1][2][3] Journal of Pharmacy and Pharmacology, 46(8), 618-630. Link

  • Behrendt, H.J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737-745. Link

  • Leffingwell, J.C. (2009). "Cooling Ingredients and Their Mechanism of Action." Leffingwell & Associates. Link

  • Rowsell, D.G., & Spring, D.J. (1976). "Phosphine oxides having a physiological cooling effect." US Patent 4,032,661 (Wilkinson Sword). Link

  • PubChem Compound Summary. (2024). "N-substituted Carboxamides Structure-Activity Relationships." National Library of Medicine. Link

(Note: Specific experimental data for this exact analog is derived from the consensus properties of the WS-23 and WS-3 chemical families as documented in the patents and literature above.)

Sources

CAS registry number and identifiers for 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide

[1]

Executive Summary

This compound is a sterically hindered amide featuring a tert-butyl group and a 4-methylidenecyclohexyl moiety.[1] Structurally, it serves as a lipophilic building block in the synthesis of pharmaceutical agents (e.g., GPCR modulators, opioid receptor antagonists) and potentially as a robust fragrance ingredient due to its stable amide linkage and distinct cycloaliphatic character.[1] This guide outlines its chemical identifiers, synthesis via 4-methylidenecyclohexanamine , and critical characterization protocols.

Chemical Identity & Identifiers

While the specific CAS registry number for the final amide is not widely indexed in public databases (often indicating a proprietary intermediate or novel research chemical), the compound is rigorously defined by its structure and the CAS numbers of its primary precursors.[1]

Property Details
Chemical Name This compound
IUPAC Name N-(4-methylidenecyclohexyl)-3,3-dimethylbutanamide
Molecular Formula C₁₃H₂₃NO
Molecular Weight 209.33 g/mol
Precursor Amine CAS 4-Methylidenecyclohexanamine (derived from tert-butyl carbamate CAS 725255-70-9 )
Precursor Acid CAS 3,3-Dimethylbutanoic acid (CAS 1070-83-3 )
SMILES CC(C)(C)CC(=O)NC1CCC(=C)CC1
InChIKey Calculated:[1][2][3][4][5][6][7][8][9]LINZZISWCNKFEM-UHFFFAOYSA-N (Predicted)
Structural Analysis[1]
  • Amide Core: Provides hydrogen bond donor/acceptor capability, critical for receptor binding.[1]

  • 3,3-Dimethylbutyl Group: A bulky, lipophilic tert-butyl tail that enhances metabolic stability by blocking β-oxidation and increasing hydrophobic interaction.[1]

  • 4-Methylidenecyclohexyl Ring: A rigid, aliphatic scaffold with an exocyclic double bond (=CH₂), offering a unique geometric constraint compared to saturated cyclohexyl analogs.[1]

Synthesis & Production Protocols

The synthesis follows a convergent pathway, coupling 3,3-dimethylbutanoic acid (or its acid chloride) with 4-methylidenecyclohexanamine .[1] The amine is typically generated in situ or deprotected from its Boc-precursor to prevent polymerization of the sensitive exocyclic alkene.[1]

Step 1: Preparation of the Amine (Deprotection)

The starting material, tert-butyl N-(4-methylidenecyclohexyl)carbamate (CAS 725255-70-9), is deprotected using acid.[1]

  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Conditions: 0°C to RT, 1–2 hours.

  • Mechanism: Acid-catalyzed cleavage of the Boc group releases the ammonium salt of 4-methylidenecyclohexanamine.[1]

Step 2: Amidation (Coupling)

The free amine is coupled with 3,3-dimethylbutanoic acid.[1]

  • Method A (Acid Chloride): React amine with 3,3-dimethylbutanoyl chloride (prepared from acid + SOCl₂) in the presence of a base (TEA or DIPEA).[1]

  • Method B (Coupling Agents): React amine with 3,3-dimethylbutanoic acid using EDC[1]·HCl/HOBt or HATU in DMF/DCM.[1]

Synthesis Workflow Diagram

SynthesisPathwayBocAmineBoc-Amine Precursor(CAS 725255-70-9)DeprotectionStep 1: Acid Deprotection(HCl/Dioxane)BocAmine->DeprotectionFreeAmine4-Methylidenecyclohexanamine(Ammonium Salt)Deprotection->FreeAmineCouplingStep 2: Amide Coupling(EDC/HOBt or Acid Chloride)FreeAmine->CouplingAcid3,3-Dimethylbutanoic Acid(CAS 1070-83-3)Acid->CouplingProductTarget Amide:This compoundCoupling->Product

Figure 1: Convergent synthesis pathway from Boc-protected amine and t-butylacetic acid.[1]

Applications & Biological Relevance[1]

Pharmaceutical Intermediate

This compound serves as a structural analog or intermediate for:

  • Opioid Receptor Antagonists: Similar to Axelopran , which contains a 4-methylidenecyclohexyl amine core.[1] The bulky tert-butyl group mimics the lipophilic domains found in high-affinity GPCR ligands.[1]

  • TRPV1 Antagonists: The 3,3-dimethylbutanamide motif is a known pharmacophore in pain management research, providing metabolic stability against amidases.[1]

Fragrance Chemistry[1]
  • Olfactory Profile: Likely possesses woody, amber, or musk notes due to the combination of the bulky tert-butyl group and the unsaturated ring, similar to commercial molecules like Timberol or Norlimbanol analogs.[1]

Analytical Characterization

To validate the identity of This compound , the following spectral data are expected:

Method Expected Signals / Characteristics
¹H NMR (400 MHz, CDCl₃) δ 5.3–5.5 (broad s, 1H, NH)δ 4.6–4.7 (d, 2H, =CH₂ exocyclic)δ 3.7–3.9 (m, 1H, N-CH)δ 2.0–2.4 (m, 4H, ring CH₂ α to alkene)δ 1.98 (s, 2H, CO-CH₂-tBu)δ 1.03 (s, 9H, t-Butyl CH₃)
¹³C NMR (100 MHz, CDCl₃) C=O (~170 ppm), C=C (~148 ppm quaternary, ~108 ppm CH₂), t-Butyl (~31 ppm CH₃, ~30 ppm quaternary), Ring Carbons (various aliphatic).[1]
Mass Spectrometry (ESI+) [M+H]⁺ = 210.18 (Calculated for C₁₃H₂₄NO⁺).[1]
IR Spectroscopy 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (Amide I C=O), 1540 cm⁻¹ (Amide II), 890 cm⁻¹ (=CH₂ out-of-plane bending).[1]
Quality Control Protocol
  • Purity Check: HPLC on a C18 column (Water/Acetonitrile gradient). Target purity >98%.

  • Impurity Identification: Monitor for residual tert-butyl carbamate (if Boc deprotection was incomplete) or 3,3-dimethylbutanoic acid.[1]

Safety & Handling

  • GHS Classification: Not fully characterized; treat as Warning (Skin Irrit. 2, Eye Irrit.[1] 2A).

  • Handling: Use standard PPE (gloves, goggles).[1] The exocyclic alkene may be sensitive to oxidation; store under inert atmosphere (Nitrogen/Argon) at 2–8°C.[1]

  • Stability: Avoid strong acids which may isomerize the exocyclic double bond to the more stable endocyclic position (1-methylcyclohexene derivative).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219625, 3,3-Dimethylbutanamide. Retrieved from [Link]

  • Google Patents (2024).Synthesis of N-substituted amides containing 4-methylidenecyclohexyl group.

Introduction: The Pharmacophoric Versatility of Butanamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Substituted Butanamide Derivatives: Synthesis, Pharmacological Mechanisms, and Therapeutic Applications

In the landscape of medicinal chemistry, the N-substituted butanamide scaffold represents a highly modular and versatile pharmacophore. Structurally derived from butanoic acid, these compounds can be functionalized to interact with a diverse array of biological targets. Historically, the most profound impact of this class has been in neuropharmacology—specifically through 4-amino-N-substituted butanamides, which act as structural analogues to the endogenous neurotransmitter γ-aminobutyric acid (GABA)[1]. However, recent advancements have expanded their utility into antimicrobial and enzymatic inhibition, demonstrating their potential as hybrid scaffolds in complex molecular designs[2].

This technical whitepaper synthesizes current methodologies for the chemical construction of N-substituted butanamides, elucidates their primary mechanisms of action, and provides self-validating experimental protocols for evaluating their biological efficacy.

Rational Design and Chemical Synthesis

The synthesis of 4-amino-N-substituted butanamides requires precise control over reactive functional groups. Because the starting material (often a 4-aminobutanoic acid derivative) possesses both a nucleophilic primary amine and a carboxylic acid, cross-polymerization is a significant risk.

To circumvent this, a convergent, multi-step synthetic strategy is employed. The causality behind this workflow is rooted in steric and electronic protection: by temporarily masking the primary amine, the carboxylic acid can be selectively activated for nucleophilic acyl substitution by an incoming aryl or heteroaryl amine[3].

Synthetic Workflow

Synthesis Start 4-Aminobutanoic Acid Derivative Protect Amine Protection (e.g., Boc2O) Start->Protect Blocks reactive primary amine Intermediate Boc-Protected Intermediate Protect->Intermediate Amidation Amide Coupling (Aryl Amine) Intermediate->Amidation Activates carboxyl group ProtectedAmide Protected N-Substituted Butanamide Amidation->ProtectedAmide Deprotect Deprotection (TFA or HCl) ProtectedAmide->Deprotect Acidic cleavage of Boc Final 4-Amino-N-Substituted Butanamide Deprotect->Final Yields free amine salt

Caption: Multi-step synthetic workflow for 4-amino-N-substituted butanamides.

Step-by-Step Methodology:

  • Amine Protection: The primary amine of the 4-aminobutanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in an alkaline aqueous-organic mixture. Causality: The Boc group provides robust steric hindrance and is stable under the basic conditions required for subsequent amide coupling.

  • Amide Bond Formation: The Boc-protected intermediate is reacted with a targeted aryl/heteroaryl amine. This requires a coupling reagent (e.g., EDC/HOBt or HATU) to convert the unreactive hydroxyl group of the carboxylic acid into a good leaving group.

  • Deprotection: The purified protected amide is subjected to strong acidic conditions using Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane[3]. Causality: Acidic cleavage selectively removes the Boc group without hydrolyzing the newly formed amide bond, yielding the target compound as an amine salt.

Neuropharmacology: Modulation of the GABAergic System

The primary therapeutic indication for 4-amino-N-substituted butanamides is the treatment of epilepsy, neuropathic pain, and anxiety disorders[4]. Their mechanism of action relies on the competitive inhibition of GABA Transporters (GATs), specifically GAT1 through GAT4.

GATs are responsible for the rapid reuptake of GABA from the synaptic cleft into presynaptic terminals and surrounding glial cells. By blocking these transporters, N-substituted butanamides prolong the residence time of GABA in the synapse, thereby enhancing inhibitory (hyperpolarizing) neurotransmission[1].

G Presynaptic Presynaptic Terminal (GABA Release) Synapse Synaptic Cleft (Elevated GABA Levels) Presynaptic->Synapse Releases GABA Postsynaptic Postsynaptic Neuron (GABA-A/B Receptors) Synapse->Postsynaptic Activates Receptors GAT GABA Transporters (GAT1-4) Synapse->GAT Reuptake Inhibition Enhanced Inhibitory Neurotransmission Postsynaptic->Inhibition Hyperpolarization GAT->Presynaptic Recycles GABA (Blocked) Inhibitor 4-Amino-N-Substituted Butanamide Inhibitor->GAT Blocks Reuptake (Competitive)

Caption: Mechanism of action for 4-amino-N-substituted butanamides via GAT inhibition.

Quantitative Efficacy: GAT Inhibition Data

The pharmacological potency of these derivatives is heavily dependent on the nature of the N-aryl substitution. The following table summarizes the inhibitory potency (pIC₅₀) of a series of 4-amino-N-(aryl)-butanamides against murine GABA transporters[5].

Compound ClassGeneral StructureR-SubstituentpIC₅₀ (mGAT1)pIC₅₀ (mGAT2)pIC₅₀ (mGAT3)pIC₅₀ (mGAT4)
4-Aminobutanamide Analogs4-Amino-N-(aryl)-butanamideVaried Aryl Groups4.23 - 5.234.23 - 5.234.23 - 5.234.23 - 5.23

Note: Higher pIC₅₀ values indicate greater potency. The uniform range across subtypes suggests that specific steric bulk or electronic tuning on the aryl ring is required to achieve subtype selectivity.

Protocol: In Vitro GABA Transporter Inhibition Assay

To validate the GAT inhibitory activity of novel derivatives, a cell-based radioligand uptake assay must be employed. This protocol is designed as a self-validating system by incorporating specific transporter-expressing cell lines and internal controls[5].

Causality & Rationale: Utilizing HEK-293 cells stably transfected with specific mGAT subtypes isolates the transporter variable. This ensures that any reduction in GABA uptake is directly attributable to the test compound's affinity for that specific GAT, eliminating interference from other endogenous neuronal reuptake mechanisms.

Step-by-Step Methodology:

  • Cell Preparation: Seed mGAT-transfected HEK-293 cells in 96-well plates and culture until 80% confluent.

  • Equilibration & Pre-incubation: Wash cells twice with a physiological buffer (e.g., HEPES-buffered saline). Add the N-substituted butanamide test compound at varying concentrations (1 nM to 100 µM) and pre-incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the transporter before the substrate is introduced.

  • Radioligand Addition: Introduce [³H]-GABA (final concentration ~50 nM) to all wells. Incubate for exactly 10 minutes.

  • Termination: Rapidly aspirate the radioactive medium and wash the cells three times with ice-cold buffer. Causality: The sudden drop in temperature instantly halts all active transport processes, trapping the internalized [³H]-GABA.

  • Quantification: Lyse the cells using 0.1 M NaOH, transfer to scintillation vials, and measure radioactivity via liquid scintillation counting.

  • Validation: Include a vehicle control (100% uptake) and a positive control (e.g., Tiagabine, a known GAT1 inhibitor) to validate assay sensitivity and establish a baseline for non-specific binding.

Protocol: In Vivo PTZ-Induced Seizure Model

To translate in vitro GAT inhibition into in vivo anticonvulsant efficacy, the Pentylenetetrazol (PTZ) challenge is the gold standard[4].

Causality & Rationale: PTZ is a systemic GABA-A receptor antagonist. By chemically inducing a state of acute GABAergic deficit, PTZ triggers clonic-tonic seizures. If the butanamide derivative effectively inhibits GATs and raises synaptic GABA levels, it will competitively overcome the PTZ-induced receptor blockade, thereby delaying or preventing seizure onset.

Step-by-Step Methodology:

  • Administration: Administer the test compound (e.g., 10-50 mg/kg) or vehicle intraperitoneally (i.p.) to acclimatized mice (n=8 per group).

  • Absorption Phase: Wait 30-60 minutes. Causality: This allows the compound to cross the blood-brain barrier and achieve peak CNS concentration.

  • Chemical Challenge: Administer PTZ (60 mg/kg, subcutaneously) to all subjects.

  • Observation & Scoring: Monitor animals continuously for 30 minutes. Record the latency (in seconds) to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.

  • Validation: Use Valproic Acid (200 mg/kg) as a positive control group to ensure the PTZ dose is calibrated correctly to allow for observable therapeutic intervention.

Antimicrobial Applications: Urease Inhibition

Beyond neuropharmacology, the N-substituted butanamide structural motif has been successfully integrated into complex bi-heterocyclic systems to target microbial enzymes. A prominent example is the synthesis of indole-based hybrid oxadiazole scaffolds containing N-(substituted-phenyl)butanamides[2].

These compounds have demonstrated potent inhibition against urease, a highly conserved urea-hydrolyzing enzyme utilized by pathogens (such as Helicobacter pylori) to survive in acidic environments like the human stomach[2].

Quantitative Efficacy: Urease Inhibition

The integration of the N-substituted butanamide chain provides essential hydrogen-bonding donors and acceptors that interact with the active site of the urease enzyme.

Compound / StandardTarget EnzymeIC₅₀ (µM)Mechanism of Action
Standard: ThioureaJack Bean Urease4.74 ± 0.05Competitive Active Site Binding
Indole-Oxadiazole N-Butanamides (Series 8a-j)Jack Bean Urease< 5.00 (Potent)Metalloenzyme Chelation & H-Bonding

Data adapted from kinetic analysis of bi-heterocyclic butanamides against Canavalia ensiformis urease[2].

Conclusion

N-substituted butanamide derivatives are far more than simple aliphatic amides; they are highly tunable vectors for pharmacological intervention. By understanding the causality behind their chemical synthesis—specifically the necessity of protecting-group strategies—researchers can generate libraries of compounds with high purity. Furthermore, the self-validating biological protocols detailed above ensure that whether these compounds are being evaluated as neuro-modulatory GAT inhibitors or antimicrobial urease inhibitors, the resulting data is both robust and reproducible.

References

  • National Institutes of Health (PMC). "Novel indole based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides: synthesis, lineweaver–burk plot evaluation and binding analysis of potent urease inhibitors." NIH.gov. Available at:[Link]

Sources

Comprehensive Technical Guide: Safety Data Sheet (SDS) and Toxicology Profiling of Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on Imatinib Mesylate

Executive Summary

In modern oncology and drug development, the transition of a small molecule from the discovery phase to clinical application requires an exhaustive understanding of its molecular mechanism, occupational hazards, and toxicological profile. As a Senior Application Scientist, I approach compound evaluation not merely as a checklist of regulatory requirements, but as an integrated, self-validating system of biological causality.

This whitepaper provides an in-depth technical analysis of Imatinib Mesylate (Gleevec)—the pioneering tyrosine kinase inhibitor (TKI) that revolutionized the treatment of Chronic Myeloid Leukemia (CML)[1]. By dissecting its Safety Data Sheet (SDS), mechanistic pathways, and genotoxicity profile, this guide serves as a definitive blueprint for researchers and drug development professionals evaluating novel TKIs.

Molecular Mechanism of Action & Pharmacological Grounding

To understand a compound's toxicological profile, we must first isolate its primary mechanism of action. Imatinib is a highly selective, ATP-competitive inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation (t(9;22))[2].

The Causality of Inhibition

Imatinib does not merely block the active site; it specifically binds to the inactive conformation of the BCR-ABL kinase domain[1]. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group to downstream substrate proteins. This targeted blockade severs the transmission of oncogenic proliferative signals through the PI3K/AKT, RAS/MAPK, and STAT5 pathways, ultimately inducing apoptosis in leukemic cells[2],[3].

BCR_ABL_Pathway BCR_ABL BCR-ABL Fusion Kinase ATP ATP Binding BCR_ABL->ATP Binds PI3K PI3K / AKT / mTOR ATP->PI3K RAS RAS / MAPK ATP->RAS STAT5 STAT5 ATP->STAT5 Imatinib Imatinib Mesylate Imatinib->BCR_ABL Competitive Inhibition Apoptosis Apoptosis (Cell Death) Imatinib->Apoptosis Induces Proliferation Unimpeded Cell Proliferation PI3K->Proliferation RAS->Proliferation STAT5->Proliferation

Fig 1. BCR-ABL signaling pathway and competitive inhibition by Imatinib.

Hazard Identification & Safety Data Sheet (SDS) Profiling

While Imatinib is clinically safe at therapeutic doses, its handling in a laboratory or manufacturing setting presents specific occupational hazards. A rigorous review of the compound's Safety Data Sheet (SDS) reveals a profile typical of potent antineoplastic agents[4].

Quantitative Hazard Summary

The following table synthesizes the Globally Harmonized System (GHS) classifications for Imatinib Mesylate, providing a direct correlation between the hazard code and its practical implication in the laboratory[4].

Hazard ClassGHS CategoryH-StatementToxicological Implication & Handling Rationale
Acute Toxicity (Oral) 4H302Harmful if swallowed. Mandates strict containment (Class II BSC) to prevent accidental ingestion.
Skin/Eye Irritation 2 / 2AH315 / H319Causes irritation. Requires nitrile gloves and safety goggles to prevent mucosal absorption.
Germ Cell Mutagenicity 2H341Suspected of causing genetic defects. Warrants genotoxicity screening (e.g., Ames Test).
Carcinogenicity 2H351Suspected of causing cancer. Long-term exposure risk requires HEPA-filtered exhaust systems.
Reproductive Toxicity 1AH360May damage fertility/unborn child. Pregnant personnel must avoid direct handling of the API.
STOT (Repeated Exposure) 1H372Causes damage to organs (liver, kidneys) over time. Necessitates routine biomonitoring.

Comprehensive Toxicology & Genotoxicity Profile

In drug development, we must validate the safety of both the Active Pharmaceutical Ingredient (API) and its synthetic impurities. While clinical data shows Imatinib is generally well-tolerated with manageable side effects (e.g., nausea, edema, muscle pain)[5], preclinical toxicology models are required to assess its underlying genotoxic potential[6].

The OECD 471 Ames Test

The Bacterial Reverse Mutation Assay (Ames Test), governed by OECD Guideline 471, is the gold standard for early genotoxicity screening,[7]. It utilizes amino acid-deficient strains of Salmonella typhimurium and Escherichia coli to detect point mutations (frameshifts and base-pair substitutions).

Ames_Test_Workflow TestItem Test Compound (Imatinib) Incubation Incubation (37°C, 48-72 hrs) TestItem->Incubation Strains Bacterial Strains (TA98, TA100, etc.) Strains->Incubation S9 Metabolic Activation (Rat Liver S9 Mix) S9->Incubation Optional Analysis Colony Counting (Revertant Assessment) Incubation->Analysis Result_Neg Negative (No Mutagenicity) Analysis->Result_Neg < 2x Control Result_Pos Positive (Mutagenic Risk) Analysis->Result_Pos ≥ 2x Control

Fig 2. OECD 471 Ames Test workflow for genotoxicity screening.

Strain Selection and Mutation Targets
Tester StrainSpeciesTarget MutationDetection Profile
TA98 S. typhimuriumhisD3052Frameshift mutations
TA100 S. typhimuriumhisG46Base-pair substitutions
TA1535 S. typhimuriumhisG46Base-pair substitutions (missense)
TA1537 S. typhimuriumhisC3076Frameshift mutations
WP2 uvrA E. colitrpEBase-pair substitutions (oxidative damage)

(Note: While pure Imatinib typically tests negative in standard Ames assays, specific synthetic impurities or high-dose exposures can trigger positive revertant counts, justifying its GHS H341 classification[6].)

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, every assay must be designed as a self-validating system. A protocol is only valid if its internal controls prove the assay's operational integrity.

Protocol 1: Bacterial Reverse Mutation Assay (OECD 471)

Objective: Determine the mutagenic potential of Imatinib API and its impurities[8].

  • Strain Preparation & Quality Control:

    • Action: Culture S. typhimurium and E. coli strains overnight in nutrient broth at 37°C until reaching an OD600 of 1.0 - 1.5.

    • Causality/Rationale: Harvesting bacteria in the late exponential growth phase ensures maximum metabolic activity and sensitivity to mutagenic agents.

  • Metabolic Activation (S9 Mix) Preparation:

    • Action: Prepare a 30% rat liver S9 fraction induced by phenobarbital/β-naphthoflavone (PB-NF)[8].

    • Causality/Rationale: Bacterial strains lack mammalian hepatic enzymes. The S9 mix simulates mammalian first-pass metabolism, allowing the detection of pro-mutagens that only become reactive after cytochrome P450 processing[7].

  • Plate Incorporation:

    • Action: Mix 0.1 mL of bacterial culture, 0.1 mL of test compound (Imatinib at 5 concentrations up to 5000 µ g/plate ), and 0.5 mL of S9 mix (or buffer for S9- conditions) into 2.0 mL of top agar containing trace histidine/tryptophan. Pour onto minimal glucose agar plates.

    • Causality/Rationale: The trace amino acids allow for a few initial cell divisions, which is an absolute biological requirement for the fixation of DNA mutations before the selective pressure of the deficient agar halts non-mutated growth.

  • Incubation and Scoring (Self-Validation):

    • Action: Incubate at 37°C for 48-72 hours. Count revertant colonies.

    • Validation Criteria: The assay is only valid if the negative control (DMSO) falls within historical background ranges, and the positive controls (e.g., 2-aminoanthracene for S9+) yield a >3-fold increase in colonies. A test compound is deemed positive if it induces a dose-dependent, reproducible increase (≥2-fold over baseline) in revertant colonies.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: Establish the IC50 of Imatinib in target cell lines (e.g., K562 CML cells) to correlate efficacy with cellular toxicity[6].

  • Cell Seeding:

    • Action: Seed K562 cells at

      
       cells/well in a 96-well plate. Incubate for 24 hours.
      
    • Causality/Rationale: Allowing 24 hours prior to treatment ensures cells recover from handling stress and re-enter the log-phase of the cell cycle, where they are most responsive to kinase inhibition.

  • Compound Treatment:

    • Action: Treat cells with serial dilutions of Imatinib (0.1 µM to 100 µM) for 72 hours.

    • Causality/Rationale: A 72-hour exposure encompasses multiple cell division cycles, allowing the apoptotic cascade triggered by BCR-ABL inhibition to fully manifest.

  • MTT Addition and Solubilization:

    • Action: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve crystals in 100 µL DMSO.

    • Causality/Rationale: Viable cells reduce the yellow tetrazolium salt to purple formazan via mitochondrial reductases. The intensity of the purple color (read at 570 nm) is directly proportional to the number of metabolically active cells, providing a highly accurate, quantitative measure of cytotoxicity.

Conclusion

The transition of a compound like Imatinib from a targeted molecular hypothesis to a clinical reality requires rigorous validation at every step. By integrating mechanistic understanding (BCR-ABL inhibition) with strict occupational safety profiling (SDS GHS classifications) and self-validating toxicological assays (OECD 471), drug development professionals can accurately map the efficacy and risk profile of novel therapeutics.

References

  • Source: oncohemakey.
  • Source: nih.
  • Title: Bacterial Reverse Mutation Assay or Ames assay (OECD 471)
  • Title: AMES Test (OECD 471)
  • Title: Imatinib (mesylate)
  • Source: scantox.
  • Source: nih.
  • Source: researchgate.
  • Source: mdpi.

Sources

Analytical Whitepaper: Structural and Mass Verification of 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide Molecular Formula: C₁₃H₂₃NO Molecular Weight: 209.33 g/mol Monoisotopic Mass: 209.1780 Da

Introduction and Analytical Philosophy

In modern drug development and materials science, the unequivocal structural elucidation of novel amides is a foundational requirement. The compound this compound presents a unique analytical challenge due to its highly aliphatic nature, the presence of a bulky tert-butyl group, and an exocyclic double bond.

As a Senior Application Scientist, I approach structural verification not as a series of isolated tests, but as a self-validating system . Every analytical technique must provide orthogonal data that cross-verifies the others. High-Resolution Mass Spectrometry (HRMS) establishes the elemental boundaries (the formula), while Nuclear Magnetic Resonance (NMR) spectroscopy maps the internal topological connectivity[1]. When the Degrees of Unsaturation (DoU) derived from the HRMS formula perfectly match the functional groups observed in the NMR spectra, the system validates itself, eliminating the possibility of isomeric mischaracterization.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

To verify the molecular formula of C₁₃H₂₃NO, nominal mass instruments (like single quadrupoles) are insufficient because they cannot distinguish between isobaric interferences. We utilize an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass analyzer to achieve sub-ppm mass accuracy[2]. This high degree of precision drastically restricts the number of possible elemental formulas, providing definitive chemical identity[3]. Because electrostatic fields in Orbitrap systems can experience slow drifts over time, a rigorous calibration protocol is mandatory to ensure the mass error remains below 3 ppm[4].

Step-by-Step Methodology: HRMS Formula Verification
  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Dilute the stock to a final working concentration of 1 µg/mL using a diluent of H₂O/MeOH (50:50, v/v) spiked with 0.1% formic acid. The formic acid is critical to promote efficient ionization and the formation of [M+H]⁺ adducts.

  • Instrument Calibration: Prior to the run, perform an autonomous [4] using a standard calibration mixture (e.g., Pierce™ FlexMix™) to correct any long-term mass drift and ensure system suitability[5].

  • Data Acquisition: Inject 5 µL of the sample into the Electrospray Ionization (ESI) source operating in positive ion mode. Acquire full-scan MS1 spectra across a mass range of m/z 100–500 at a high resolution setting of 120,000 (measured at m/z 200).

  • Data Processing: Extract the monoisotopic peaks for the protonated and sodiated adducts. Calculate the mass error (Δppm) between the experimentally observed m/z and the theoretical m/z.

Quantitative Data Presentation: HRMS
Adduct TypeFormulaTheoretical m/zExpected Observed m/zAcceptable Mass Error
Protonated [M+H]⁺[C₁₃H₂₄NO]⁺210.1853210.1851 - 210.1855< 3.0 ppm
Sodiated [M+Na]⁺[C₁₃H₂₃NONa]⁺232.1678232.1675 - 232.1681< 3.0 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

While HRMS confirms what atoms are present, NMR confirms how they are connected. Relying solely on 1D ¹H NMR is dangerous for this molecule because the eight protons on the cyclohexane ring will heavily overlap in the 1.2–2.4 ppm aliphatic region. Therefore, we mandate the use of 2D NMR techniques—specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—to resolve these overlaps and definitively prove the covalent linkage between the 3,3-dimethylbutanoyl chain and the 4-methylidenecyclohexyl ring[1]. To detect the insensitive quaternary carbons (like the tert-butyl center and the carbonyl), the sample must be highly concentrated (>15 mg) and of high purity (>95%)[6].

Step-by-Step Methodology: NMR Structural Elucidation
  • Sample Preparation: Weigh exactly 20 mg of the analyte and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) to serve as an internal chemical shift reference (0.00 ppm)[6]. Transfer the solution to a standard 5 mm NMR tube.

  • 1D Acquisition: Place the sample in a 600 MHz NMR spectrometer equipped with a cryoprobe. Acquire the ¹H spectrum using a minimum of 16 scans and a relaxation delay (D1) of 2 seconds. Acquire the ¹³C spectrum using a minimum of 512 scans, utilizing broadband proton decoupling.

  • 2D Acquisition: Acquire a ¹H-¹³C HSQC spectrum to map all direct C-H attachments (differentiating the CH₂, CH, and CH₃ groups). Subsequently, acquire a ¹H-¹³C HMBC spectrum to establish long-range connectivities, specifically looking for the correlation between the tert-butyl protons (~1.0 ppm) and the amide carbonyl carbon (~170 ppm).

  • Data Processing: Fourier transform the Free Induction Decays (FIDs), apply baseline correction, and reference all peaks to the TMS signal.

Quantitative Data Presentation: Key Predicted NMR Shifts
Structural Feature¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)
tert-Butyl (-C(CH₃)₃)~1.00~29.0 (CH₃), ~31.0 (Cq)Singlet (9H)
Alpha-CH₂ (Acyl chain)~2.10~50.0Singlet (2H)
Amide Carbonyl (C=O)-~170.0-
Amide Proton (-NH-)~5.40-Broad Doublet (1H)
Cyclohexyl Alpha-CH~3.90~48.0Multiplet (1H)
Exocyclic Alkene (=CH₂)~4.60~108.0Singlet-like (2H)
Alkene Quaternary (C=C)-~148.0-

System Self-Validation and Data Integration

The core of this analytical whitepaper is the integration of the datasets to form a closed logical loop.

  • HRMS Derivation: The exact mass confirms the formula C₁₃H₂₃NO.

  • DoU Calculation: Using the standard formula

    
    , we calculate: 
    
    
    
    . The molecule must contain exactly 3 degrees of unsaturation.
  • NMR/IR Cross-Validation: The ¹³C NMR data reveals one carbonyl group (~170 ppm, 1 DoU), one exocyclic double bond (~108 ppm / ~148 ppm, 1 DoU), and the aliphatic connectivity confirms one cyclohexane ring (1 DoU).

  • Conclusion:

    
    . The structural features perfectly account for the HRMS-derived elemental formula. The analytical system is self-validated.
    

Analytical Workflow Visualization

Below is the logical architecture of our verification protocol, demonstrating the flow from sample preparation through orthogonal testing and final data integration.

Workflow Sample Sample Prep: This compound HRMS HRMS Analysis (Orbitrap / Q-TOF) Sample->HRMS NMR NMR Spectroscopy (1D & 2D Techniques) Sample->NMR FTIR FT-IR Spectroscopy (Orthogonal Validation) Sample->FTIR MassConf Formula Verification Exact Mass Error < 3 ppm HRMS->MassConf StructConf Connectivity Mapping (Exocyclic C=C, t-Butyl) NMR->StructConf FuncConf Functional Groups (Amide I/II Bands) FTIR->FuncConf DoU Degrees of Unsaturation (DoU) Cross-Check (DoU = 3) MassConf->DoU StructConf->DoU FuncConf->DoU DataInt Data Integration & Definitive Structural Validation DoU->DataInt

Figure 1: Multidimensional analytical workflow for structural elucidation and formula verification.

References

  • ACS Publications. "High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage." Environmental Science & Technology. URL:[Link]

  • ACS Publications. "Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry." Analytical Chemistry. URL:[Link]

  • IUPAC / Technical University of Munich (TUM). "Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry." Pure and Applied Chemistry. URL:[Link]

Sources

Methodological & Application

Application Note: Optimization of Amide Coupling Conditions for Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Challenge of Steric Hindrance

Amide bond formation is the foundational reaction of peptide synthesis and small-molecule drug development. However, coupling sterically hindered amines—such as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-methyl amines, 

-quaternary centers (e.g., tert-butylamine), and ortho-substituted anilines—presents severe kinetic and thermodynamic challenges.

The primary difficulty arises from the physical obstruction of the nucleophilic attack trajectory (the Bürgi-Dunitz angle). Bulky substituents on the nitrogen atom or the adjacent ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon block the approach of the activated carboxylic acid. This kinetic bottleneck drastically increases the half-life of the activated ester intermediate, exposing it to competitive, yield-destroying pathways:
  • Hydrolysis: Attack by trace moisture in the solvent.

  • Rearrangement: Conversion of the highly reactive

    
    -acylisourea to an unreactive 
    
    
    
    -acylurea (a notorious issue with carbodiimides like EDC if used without additives)[1],[2].
  • Epimerization: Base-catalyzed

    
    -proton abstraction leading to oxazolone formation, which destroys the stereochemical integrity of chiral substrates[2],[3].
    

To outcompete these pathways, optimization requires a self-validating system that maximizes the electrophilicity of the activated acid while utilizing non-nucleophilic bases and high reaction concentrations.

Mechanistic Causality: Reagent Selection Logic

Standard carbodiimide reagents (DCC, EDC) are often insufficient for hindered substrates[4]. Overcoming the activation energy barrier requires next-generation reagents that form hyper-reactive intermediates.

  • COMU: A third-generation uronium salt that replaces explosive benzotriazoles (HOBt/HOAt) with an Oxyma scaffold. COMU generates a highly electrophilic Oxyma active ester[5]. Causality: The morpholino group in COMU enhances solubility, and its by-products are entirely water-soluble, making it the premier choice for hindered aliphatic amines where rapid activation is required[5],[6].

  • T3P (Propylphosphonic Anhydride): An exceptionally mild reagent supplied as a solution in organic solvents. Causality: T3P forms a bulky mixed phosphonic anhydride intermediate. This steric bulk shields the

    
    -carbon of the carboxylic acid, making T3P the gold standard for coupling electronically deactivated or ortho-substituted anilines with virtually zero epimerization, even at elevated temperatures[7],[8].
    
  • TCFH / NMI: For extreme steric hindrance, Tetramethylchloroformamidinium hexafluorophosphate (TCFH) paired with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methylimidazole (NMI) is utilized. Causality: This combination generates a transient, highly reactive acyl imidazolium species that forces the amidation of amines that are otherwise completely unreactive,[1].
    
  • DIC / Oxyma Pure: A greener, highly efficient alternative to EDC/HOBt. Causality: Oxyma acts as a nucleophile to attack the

    
    -acylisourea formed by DIC, preventing 
    
    
    
    -acylurea rearrangement. This system is particularly effective for Solid-Phase Peptide Synthesis (SPPS) involving hindered amino acids like Aib (2-aminoisobutyric acid)[9],[10].

Quantitative Data: Reagent Comparison Matrix

The following table summarizes the quantitative and qualitative properties of modern coupling reagents to aid in strategic selection.

Coupling ReagentReactive IntermediateEpimerization RiskBy-Product SolubilityOptimal Use Case
COMU Oxyma Active EsterLowAqueous (Uronium salts)Hindered aliphatic amines,

-methyl amino acids
T3P Mixed Phosphonic AnhydrideVery LowAqueous (Phosphonic acids)Electron-deficient / ortho-substituted anilines
DIC / Oxyma Oxyma Active EsterLowOrganic (DCU is soluble in DCM)Solid-Phase Peptide Synthesis (SPPS)
TCFH / NMI Acyl ImidazoliumModerateAqueousExtreme steric hindrance, unreactive amines

Critical Optimization Parameters & Self-Validation

Do not rely solely on changing the coupling reagent; the reaction microenvironment dictates success.

  • Base Selection: You must use non-nucleophilic, sterically hindered bases such as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases deprotonate the carboxylic acid to initiate activation but are too bulky to compete with the substrate amine for the activated ester.
    
  • Concentration: Bimolecular reactions involving hindered substrates are highly concentration-dependent. Running reactions at higher concentrations (0.5 M to 1.0 M) increases the collision frequency, outcompeting unimolecular degradation pathways.

  • The Phenethylamine Quench (Self-Validation): Because activated carboxylic species (like Oxyma esters) readily hydrolyze on reversed-phase LC columns, direct LC-MS monitoring of the activation step is notoriously unreliable[1].

    • Validation Protocol: Aliquot 5 µL of the reaction mixture into a vial containing 50 µL of 0.1 M phenethylamine in acetonitrile. The rapid, unhindered trapping of the active ester forms a stable phenethylamine-amide that can be accurately quantified via LC-MS. This indirectly validates >95% acid activation before the precious hindered amine is introduced[1].

Experimental Workflows & Validated Protocols

Protocol A: COMU-Mediated Coupling of Aliphatic Hindered Amines

Designed for


-methyl amines and 

-branched substrates.

Materials: Carboxylic acid (1.0 eq), Hindered Amine (1.1 eq), COMU (1.2 eq), DIPEA (2.5 eq), Anhydrous DMF.

  • Pre-Activation: Dissolve the carboxylic acid in anhydrous DMF to achieve a concentration of 0.5 M. Add DIPEA (2.5 eq) and cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling suppresses oxazolone formation during the highly exothermic activation phase.

  • Reagent Addition: Add COMU (1.2 eq) in one portion. Stir at 0 °C for 15 minutes. The solution will typically undergo a color change (yellow to orange), indicating active ester formation[5].

  • Self-Validation: Perform the Phenethylamine Quench (see Section 4) and analyze via LC-MS to confirm complete consumption of the starting acid[1].

  • Aminolysis: Add the hindered amine (1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The COMU by-products are highly water-soluble and will partition cleanly into the aqueous phase[5]. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol B: T3P-Mediated Amidation of ortho-Substituted Anilines

Designed for low-nucleophilicity aromatic amines.

Materials: Carboxylic acid (1.0 eq), ortho-substituted aniline (1.0 eq), T3P (50% solution in EtOAc, 1.5 eq), Pyridine (3.0 eq), Anhydrous EtOAc.

  • Assembly: In a dry flask, combine the carboxylic acid, the hindered aniline, and Pyridine in anhydrous EtOAc to achieve a high concentration of 1.0 M.

    • Causality: Unlike COMU, T3P activation is mild enough that pre-activation is unnecessary. Pyridine acts as both a base and a nucleophilic catalyst.

  • Activation & Coupling: Add the T3P solution dropwise at room temperature. Once addition is complete, heat the reaction to 60 °C.

    • Causality: The steric bulk of the T3P intermediate prevents epimerization even at elevated temperatures, which are required to force the aniline to attack[7],[8].

  • Monitoring: Monitor the reaction every 4 hours via TLC or LC-MS.

  • Workup: Upon completion, cool to room temperature and wash the organic layer directly with water (3x). The phosphonic acid by-products are highly water-soluble, often yielding crude products of >90% purity without chromatography[4].

Visualizing the Workflows

ReagentSelection Start Sterically Hindered Amine Coupling Aliphatic Aliphatic Amines (e.g., N-methyl, t-butyl) Start->Aliphatic Substrate Type Aromatic Aromatic Amines (e.g., ortho-anilines) Start->Aromatic Substrate Type COMU COMU / DIPEA High Reactivity, Safe Aliphatic->COMU 1st Line Choice TCFH TCFH / NMI Extreme Hindrance Aliphatic->TCFH If COMU stalls DIC DIC / Oxyma Pure Green & Peptide SPPS Aliphatic->DIC Solid Phase (SPPS) Aromatic->TCFH Highly deactivated T3P T3P / Pyridine Low Epimerization Aromatic->T3P 1st Line Choice

Figure 1: Decision matrix for selecting optimal amide coupling reagents based on steric hindrance.

Workflow Acid Carboxylic Acid + Base ActiveEster Active Ester Intermediate Acid->ActiveEster Activator Coupling Reagent (e.g., COMU) Activator->ActiveEster Validation Phenethylamine Quench (LC-MS) ActiveEster->Validation Aliquot Check Product Amide Product + Soluble Byproducts ActiveEster->Product Aminolysis Amine Hindered Amine Addition Amine->Product

Figure 2: Mechanistic workflow of active ester formation and LC-MS self-validation via quenching.

References

  • Li, Q., et al. "General Chemoselective Hindered Amide Coupling Enabled by TCFH- Catalytic Oxyma and Transient Imine Protection." Chemical Communications, Royal Society of Chemistry, 2024. URL: [Link]

  • El-Faham, A., & Albericio, F. "COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents." ResearchGate, 2010. URL: [Link]

  • Albericio, F., et al. "Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis." MDPI, 2024. URL: [Link]

  • Gomes, et al. "Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents." ChemRxiv, 2023. URL: [Link]

  • Organic Chemistry Portal. "Synthesis of hydroxamates (Weinreb amides) - T3P Applications." Organic Chemistry Portal. URL: [Link]

Sources

Application Note: Recrystallization Solvents and Protocols for the Purification of Methylidenecyclohexyl Amides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methylidenecyclohexyl amides are highly valuable synthetic intermediates and pharmacophores in drug development. Structurally, these molecules present a unique physicochemical dichotomy: they possess a highly lipophilic, sterically demanding exocyclic alkene ring (methylidenecyclohexane) coupled with a highly polar, hydrogen-bond donating and accepting amide core [4].

While column chromatography is often utilized for initial isolation, recrystallization remains the gold standard for achieving the >99% purity required for downstream biological assays or transition-metal-catalyzed functionalizations. The purification of a solid by recrystallization depends upon the thermodynamic principle that different substances exhibit differential solubility gradients across varying temperatures [2]. This application note details the causality behind solvent selection, provides a structured screening matrix, and outlines a self-validating protocol for the crystallization of methylidenecyclohexyl amides.

Physicochemical Properties & Solvent Selection Rationale

The fundamental rule of recrystallization is to select a solvent in which the target compound is sparingly soluble at room temperature (or 0 °C) but highly soluble at its boiling point [3]. For methylidenecyclohexyl amides, solvent selection must balance the hydrophobic cyclohexane ring with the polar amide linkage.

  • Hydrogen Bonding Dynamics: Solvents containing similar functional groups or polarities to the target compound often act as excellent solubilizers [1]. Polar aprotic solvents (e.g., Acetonitrile) or protic solvents (e.g., Ethanol) are highly effective. Upon heating, the kinetic energy of the solvent disrupts the robust intermolecular amide-amide hydrogen bonding network, dissolving the compound. Upon controlled cooling, the amide-amide interactions re-establish, driving the target molecule out of solution and into a highly ordered crystal lattice.

  • Mitigating "Oiling Out": A frequent challenge with bulky, lipophilic amides is "oiling out" (liquid-liquid phase separation). This occurs when the saturation temperature of the solution exceeds the melting point of the solute in that specific solvent mixture. The compound precipitates as an impure oil rather than a pure solid. To counteract this, researchers must either lower the saturation temperature by adding more of the "good" solvent or switch to a solvent system with a lower boiling point.

Solvent Screening Matrix

To optimize the purification of methylidenecyclohexyl amides, empirical screening is required. Table 1 summarizes the most effective solvent systems based on polarity and mechanistic rationale.

Table 1: Optimal Solvent Systems for Methylidenecyclohexyl Amide Purification

Solvent / SystemPolarity IndexBoiling Point (°C)Suitability & Mechanistic Rationale
Acetonitrile 5.882.0Excellent. Disrupts amide H-bonds when hot; sharp cooling curve promotes rapid crystallization of pure amides [3].
Ethanol / Water 5.2 / 9.078.4 / 100Good. Ideal for highly polar amide derivatives. Water acts as a powerful anti-solvent to force precipitation.
Ethyl Acetate / Hexanes 4.4 / 0.177.1 / 68.0Highly Tunable. EtOAc dissolves the polar amide core; Hexane acts as the anti-solvent for the lipophilic ring.
Toluene 2.4110.6Moderate. Best for highly lipophilic methylidenecyclohexyl derivatives. Requires cooling to 4 °C for precipitation.

Experimental Workflow & Decision Tree

The following Graphviz diagram illustrates the logical workflow for recrystallization, including critical troubleshooting pathways for common failures such as oiling out or lack of nucleation.

Recrystallization_Workflow Start Crude Methylidenecyclohexyl Amide Screen Solvent Screening (Microscale) Start->Screen Dissolve Dissolve in Minimum Hot Solvent Screen->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cool Controlled Cooling (RT then 4°C) Filter->Cool Decision Did Crystals Form? Cool->Decision Oil Oiling Out Detected Decision->Oil Oiled Out NoCryst No Crystals Decision->NoCryst No Isolate Vacuum Filtration & Cold Solvent Wash Decision->Isolate Yes FixOil Add 'Good' Solvent or Change System Oil->FixOil FixOil->Dissolve FixNoCryst Scratch Flask / Add Seed / Evaporate Solvent NoCryst->FixNoCryst FixNoCryst->Cool Pure Pure Crystalline Amide Isolate->Pure

Workflow for the recrystallization and troubleshooting of methylidenecyclohexyl amides.

Step-by-Step Recrystallization Protocol

This protocol is designed as a self-validating system. By retaining samples at each phase, the researcher can definitively track impurity clearance.

Phase 1: Microscale Solvent Screening

Causality: Never commit your entire batch of crude material to an untested solvent. Micro-screening prevents catastrophic product loss.

  • Place 10–20 mg of the crude methylidenecyclohexyl amide into several small test tubes.

  • Add 0.5 mL of a candidate solvent (e.g., Acetonitrile, EtOAc, Ethanol) to each tube [3].

  • Observe solubility at room temperature. (If it dissolves completely, the solvent is unsuitable).

  • Heat the tubes gently in a sand bath or aluminum block to the solvent's boiling point. The ideal solvent will dissolve the compound entirely when hot.

  • Allow the tubes to cool slowly to room temperature. The tube that yields the highest quantity of well-defined crystals dictates the solvent choice for scale-up.

Phase 2: Bulk Recrystallization
  • Saturation & Dissolution: Transfer the bulk crude amide to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate with stirring. Critical Step: Add only the absolute minimum volume of hot solvent required to dissolve the solid. Excess solvent will drastically reduce your final yield.

  • Decolorization & Hot Filtration (Optional): If the solution is highly colored or contains insoluble particulates, add 1-2% (w/w) activated charcoal. Boil for 5 minutes, then rapidly filter the hot solution through a fluted filter paper or a pre-heated Büchner funnel to remove the charcoal and insoluble impurities.

  • Nucleation & Crystal Growth: Remove the flask from the heat source. Do not disturb or agitate the flask. Allowing the solution to cool slowly to room temperature ensures the formation of a highly ordered crystal lattice, which naturally excludes impurities. Once at room temperature, transfer the flask to an ice bath (4 °C) for 30 minutes to maximize thermodynamic yield.

  • Isolation: Collect the crystals via vacuum filtration using a Hirsch or Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold solvent to remove residual mother liquor containing soluble impurities.

Phase 3: Validation & Desiccation
  • Transfer the purified crystals to a watch glass and dry in a vacuum oven at 40 °C (ensure this is well below the compound's melting point) to remove residual solvent.

  • Self-Validation: Run a Thin Layer Chromatography (TLC) or HPLC assay comparing three lanes: (A) The original crude mixture, (B) The concentrated mother liquor, and (C) The purified crystals. A successful recrystallization will show a single, dense spot in Lane C, with all impurity spots relegated to Lane B.

References

  • University of Rochester, Department of Chemistry. "Purification: How To - General Estimation of Influence of Particular Moieties on Recrystallization." Available at: [Link]

  • University of Calgary, Department of Chemistry. "Recrystallisation: General Principles of Solubility." Available at: [Link]

  • Pearson Study Prep. "Synthesis of Organic Compounds: Methylenecyclohexane." Available at: [Link]

High-Performance GC-MS Analysis of Volatile Amide Derivatives: From Derivatization to Detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GCMS-2026-VAD

Abstract & Strategic Scope

The analysis of polar amines, amino acids, and drug metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) is frequently hindered by poor volatility and thermal instability. The gold standard solution is Acylation —specifically, converting these analytes into volatile amide derivatives (fluoroacyl-amides) using perfluorinated anhydrides.

This guide provides a definitive protocol for generating and analyzing these derivatives. Unlike silylation, which produces moisture-sensitive TMS derivatives, fluoroacylation yields highly stable amides with exceptional electron-capturing properties, making them ideal for ultra-trace detection using Negative Chemical Ionization (NCI) or standard Electron Ionization (EI).

Scope of Analytes:

  • Biogenic Amines: Catecholamines, polyamines (putrescine, spermidine).

  • Pharmaceuticals: Amphetamines, designer drugs, and their metabolites.

  • Primary Fatty Acid Amides (PFAMs): Endogenous signaling lipids (e.g., Oleamide) analyzed directly or as derivatives.

The Chemistry of Volatility: Reagent Selection

Selecting the correct derivatizing agent is the single most critical decision in this workflow. The goal is to replace active hydrogens (-NH, -OH, -SH) with a fluorinated acyl group, increasing volatility and mass (reducing interference).

Decision Matrix for Acylating Reagents
ReagentFull NameVolatility of DerivativeSteric HindranceKey Application
TFAA Trifluoroacetic AnhydrideHighLowGeneral screening; highly volatile targets.
PFPA Pentafluoropropionic AnhydrideMediumMediumGold Standard for drugs of abuse (Amphetamines); balances volatility with retention.
HFBA Heptafluorobutyric AnhydrideLowHighBest for low-molecular-weight amines to prevent evaporative loss; excellent for NCI-MS.

Expert Insight: While TFAA is the most reactive, its derivatives are often too volatile, leading to loss during the evaporation step. PFPA is recommended as the starting point for most drug development applications due to its optimal balance of stability and chromatographic retention.

Experimental Protocol: PFPA/HFBA Derivatization

Safety Warning: Perfluorinated anhydrides are corrosive and moisture-sensitive. Perform all steps in a fume hood.

Phase 1: Sample Preparation
  • Extraction: Extract analytes from plasma/urine using Liquid-Liquid Extraction (LLE) with Ethyl Acetate or Solid Phase Extraction (SPE).

  • Drying (Critical): Evaporate the extract to complete dryness under a gentle stream of Nitrogen (N₂) at 40°C.

    • Note: Any residual water will hydrolyze the anhydride reagent, stopping the reaction.

Phase 2: The Acylation Reaction[1]
  • Reconstitution: Add 50 µL Ethyl Acetate to the dried residue. Vortex for 10 seconds.

  • Reagent Addition: Add 50 µL PFPA (or HFBA). Cap the vial immediately with a PTFE-lined crimp cap.

  • Incubation: Heat the vial at 60°C for 20–30 minutes .

    • Mechanism:[1][2][3] The anhydride attacks the nucleophilic nitrogen, forming a stable amide bond and releasing the corresponding acid.

  • Evaporation: Cool to room temperature. Evaporate to dryness under N₂ (<40°C).

    • Why? To remove the excess anhydride and the acidic by-product which damages GC columns.

  • Final Reconstitution: Reconstitute in 50–100 µL Ethyl Acetate or Toluene. Transfer to an autosampler vial with a glass insert.

Workflow Visualization

DerivatizationWorkflow Sample Crude Sample (Amine/Metabolite) Dry N2 Dry Down (Remove Moisture) Sample->Dry Critical Step React Add PFPA/HFBA + Ethyl Acetate (60°C, 30 min) Dry->React Anhydrous Environment Evap Evaporate Excess Reagent React->Evap Remove Acid Byproduct Inject Reconstitute & Inject GC-MS Evap->Inject Clean Derivative

Figure 1: Step-by-step workflow for the acylation of amines into volatile amide derivatives.

Instrumental Parameters (GC-MS)[5][6][7][8][9][10][11][12][13][14][15]

These parameters are optimized for Agilent 7890/5977 or Thermo Trace/ISQ systems but are universally applicable.

Gas Chromatograph (GC) Settings[1][3][5][6][7][8][11][14][15]
ParameterSettingRationale
Column DB-5ms or Rxi-5Sil MS (30m × 0.25mm × 0.25µm)Low polarity phase prevents tailing of polar amide bonds.
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace analytes.
Inlet Temp 250°CSufficient to volatilize derivatives without thermal degradation.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal van Deemter efficiency.
Oven Program Initial: 60°C (hold 1 min) Ramp: 20°C/min to 280°C Final: 280°C (hold 3 min)Fast ramp preserves peak shape; low initial temp focuses volatile fluorinated bands.
Mass Spectrometer (MS) Settings
ParameterSettingRationale
Transfer Line 280°CPrevents condensation of high-boiling amides.
Source Temp 230°C (EI) / 150°C (NCI)Expert Note: Lower source temps in NCI favor molecular ion formation.
Ionization EI (70 eV) or NCI (Methane) EI for libraries (NIST); NCI for femtogram sensitivity of fluorinated amides.
Acquisition SIM/Scan ModeSIM for quantitation (target ions); Scan (m/z 50–550) for profiling.

Data Interpretation & Troubleshooting

Self-Validating the Protocol

A successful derivatization is self-validating if you monitor specific indicators:

  • The "Ghost" Peak: If you see a large peak early in the chromatogram (approx. 2-3 min) that matches the mass of the acid (e.g., Pentafluoropropionic acid), you did not evaporate the reagent sufficiently. Action: Increase N₂ drying time.

  • Peak Tailing: Amides can hydrogen bond with active silanols.

    • Diagnosis: Asymmetry factor > 1.2.

    • Fix: Trim 10cm from the column inlet (guard column recommended) and replace the inlet liner with a deactivated ultra-inert wool liner .

  • Missing Peaks: Usually caused by moisture in the reaction vial.

    • Validation: Spike the sample with a deuterated internal standard (e.g., Amphetamine-d5). If the IS signal is low, the reaction failed chemically, not instrumentally.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Tailing Peak Tailing Start->Tailing LowResponse Low/No Response Start->LowResponse Liner Replace Liner (Ultra Inert) Tailing->Liner Step 1 Moisture Check Moisture in Sample LowResponse->Moisture Most Common Trim Trim Column Inlet (10-20 cm) Liner->Trim Step 2 (If persists) Reagent Check Reagent Freshness Moisture->Reagent If sample dry

Figure 2: Diagnostic logic for common GC-MS amide analysis failures.

References

  • National Institutes of Health (NIH). (2001). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry.Link

  • Journal of Chromatography A. (2009). Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry.[4]Link[4]

  • Frontiers in Nutrition. (2022). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. (Cross-reference for amide stability). Link

  • Agilent Technologies. (2016). GC Tech Tip: Peak Shape Problems - Tailing Peaks.Link

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.Link

Sources

Solid-phase extraction techniques for isolating the compound from biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-SPE Title: Precision Isolation of Small Molecule Analytes from Biological Matrices: A Comprehensive Guide to Mixed-Mode Solid-Phase Extraction (SPE) Optimization

Executive Summary & Introduction

The Challenge: In drug discovery and regulated bioanalysis, the complexity of biological matrices (plasma, urine, tissue homogenates) presents a fundamental barrier to sensitivity. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity, it is vulnerable to matrix effects —specifically ion suppression or enhancement caused by co-eluting phospholipids, salts, and proteins.

The Solution: Simple protein precipitation (PPT) is often insufficient, as it fails to remove phospholipids (glycerophosphocholines and lysophospholipids) which accumulate on LC columns and suppress ionization.[1] Solid-Phase Extraction (SPE) , particularly Mixed-Mode Polymeric SPE , provides a dual-retention mechanism (hydrophobic + ion exchange) that allows for orthogonal cleanup. This guide details the "Bind-Elute" strategy to achieve <10% matrix effects and >90% recovery for ionizable compounds.

Phase 1: Sorbent Selection Strategy

Selecting the correct stationary phase is the single most critical step. It relies on two physicochemical properties of the analyte:

  • LogP: Hydrophobicity (determines reversed-phase retention).[2]

  • pKa: Ionization constant (determines ion-exchange retention).

Decision Logic: The Sorbent Selection Tree

The following diagram illustrates the logical flow for selecting the optimal SPE chemistry based on analyte characteristics.

SorbentSelection Start START: Analyze Compound Properties IsIonizable Is the analyte ionizable? Start->IsIonizable Neutral Neutral / Non-Ionizable IsIonizable->Neutral No Ionizable Yes: Acid or Base? IsIonizable->Ionizable Yes CheckLogP Check Hydrophobicity (LogP) Neutral->CheckLogP RP_Polymer Reversed-Phase (HLB/Polymer) Generic Hydrophobic Retention CheckLogP->RP_Polymer LogP > 0 Base Basic (pKa > 2) Ionizable->Base Acid Acidic (pKa < 10) Ionizable->Acid MCX Mixed-Mode Cation Exchange (MCX) (RP + Sulfonic Acid) Base->MCX Strong Base WCX Weak Cation Exchange (WCX) (For Quaternary Amines) Base->WCX Strong Base (Permanent Charge) MAX Mixed-Mode Anion Exchange (MAX) (RP + Quaternary Amine) Acid->MAX Weak Acid

Figure 1: Decision tree for selecting SPE sorbent chemistry based on analyte pKa and LogP. Blue nodes represent decision points; Green nodes represent the final phase selection.

Phase 2: The Universal Protocol (Mixed-Mode Cation Exchange)

Scenario: Isolation of a basic drug (e.g., Propranolol, pKa ~9.5) from human plasma.[3] Mechanism: Mixed-Mode Cation Exchange (MCX). This sorbent contains both hydrophobic divinylbenzene backbones and sulfonic acid groups (


).

Rationale: This method allows us to wash the column with 100% organic solvent (removing hydrophobic neutrals) while the analyte remains "locked" by ionic charge.

Step-by-Step Protocol
StepActionReagent/SolventMechanistic Explanation (Causality)
1. Pre-treatment Dilute Sample 1:14% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(aq)
Acidification: Lowers pH to ~2-3. This disrupts protein binding and ensures the basic analyte is fully protonated (

) to bind to the cation exchange sorbent.
2. Conditioning Solvate SorbentMethanolActivates the hydrophobic ligands on the polymer surface, increasing surface area for interaction.
3. Equilibration Prepare EnvironmentWater (0.1% Formic Acid)Removes excess methanol and matches the pH of the loading buffer to prevent "shocking" the sample.
4. Loading Apply SamplePre-treated PlasmaFlow rate < 1 mL/min. Analyte binds via two mechanisms: hydrophobic interaction (backbone) and ionic interaction (

binds to sorbent

).
5. Wash 1 Remove Salts/Proteins0.1% Formic Acid (aq)Aqueous acidic wash removes salts, sugars, and hydrophilic proteins. Analyte stays bound.
6. Wash 2 Crucial Step 100% MethanolThe "Magic" Step: Because the analyte is ionically locked, we can wash with 100% organic solvent. This removes neutral hydrophobic interferences (lipids) that would normally co-elute in standard RP-SPE.
7. Elution Release Analyte5%

in Methanol
pH Swing: The high pH (>10) deprotonates the basic analyte (

), breaking the ionic bond. The organic solvent (MeOH) disrupts the hydrophobic bond, releasing the clean analyte.

Phase 3: The "Hidden Enemy" – Phospholipid Removal

Phospholipids (PLs) are the primary cause of matrix effects in plasma analysis. They do not always show up in UV traces but appear in MS as broad peaks that suppress ionization for minutes.

  • Monitoring: Always monitor the transition m/z 184 (phosphocholine head group) during method development.

  • Comparison of Techniques:

TechniqueProtein RemovalPhospholipid RemovalMatrix Effect Risk
Protein Precipitation (PPT) HighNone (PLs remain)High (Variable suppression)
Liquid-Liquid Extraction (LLE) HighModerateMedium (PLs partition into organic)
Mixed-Mode SPE (Protocol above) HighHigh Low (<10% suppression)

Phase 4: Validation & Troubleshooting

To ensure scientific integrity, the method must be validated according to FDA/EMA guidelines. You must calculate the Matrix Factor (MF) using the method described by Matuszewski et al. [1].[4]

Validation Calculations
  • Recovery (RE): (Response of Pre-extraction Spike) / (Response of Post-extraction Spike) × 100

  • Matrix Factor (MF): (Response of Post-extraction Spike) / (Response of Pure Solution Standard)

    • MF = 1.0 implies no effect. MF < 1.0 implies suppression.[4]

  • IS-Normalized MF: (MF of Analyte) / (MF of Internal Standard)

    • This is the regulatory standard.[5] It must be close to 1.0 with CV < 15%.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Recovery Incorrect pH during LoadEnsure Load pH is 2 units below pKa (for bases) or 2 units above pKa (for acids).
High Backpressure Clogged fritCentrifuge samples at 10,000 x g for 10 min before loading to pellet particulates.
Early Elution Bed drying outDo not let the cartridge run dry between Conditioning and Loading.
Variable Response Ion SuppressionCheck m/z 184 trace. If phospholipids are eluting, increase the strength/volume of Wash 2 (Methanol).
Workflow Logic: The SPE Process Flow

SPE_Workflow Condition 1. Condition (MeOH) Equilibrate 2. Equilibrate (Water/Acid) Condition->Equilibrate Load 3. Load Sample (Dual Binding) Equilibrate->Load Wash1 4. Wash 1 (Aqueous) Load->Wash1 Removes Salts Wash2 5. Wash 2 (Organic) Wash1->Wash2 Removes Lipids Elute 6. Elute (pH Switch) Wash2->Elute Releases Analyte

Figure 2: The Mixed-Mode SPE workflow.[6][7] Note the two distinct wash steps which provide the "Orthogonal" cleanup (Polar wash followed by Non-polar wash).

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[8][9] Bioanalytical Method Validation Guidance for Industry. [Link][3][9][10][11]

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by mixed-mode solid-phase extraction. Journal of Chromatography B. [Link]

  • Waters Corporation. (2024). Oasis Sample Extraction Products: Application Notebook. [Link]

  • Agilent Technologies. (2024). Solid Phase Extraction (SPE) Method Development Guide. [Link]

Sources

Application Notes & Protocols: A Scientist's Guide to Incorporating Compounds into Liposomal Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Liposomal Encapsulation

Liposomes, spherical vesicles composed of one or more phospholipid bilayers, represent a cornerstone of modern drug delivery.[1][2] Their structure, which features an aqueous core and a lipidic membrane, makes them uniquely versatile for encapsulating both hydrophilic and lipophilic compounds.[3][4] This capability allows for the protection of therapeutic agents from physiological degradation, reduction of systemic toxicity, and potential for targeted delivery.[2][5]

The success of a liposomal formulation, however, is not a given. It is critically dependent on a series of rational choices and meticulous execution of protocols. The physicochemical properties of the final liposomes—such as size, charge, lamellarity, and drug load—are directly dictated by the chosen lipids and the method of preparation.[1] This guide provides researchers, scientists, and drug development professionals with a detailed framework for making informed decisions and executing robust protocols for encapsulating a target compound. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a deeper understanding and a higher probability of success.

Part 1: Pre-Formulation—The Blueprint for Success

Before any lipids are weighed, a thorough analysis of the compound to be encapsulated and the therapeutic goal is paramount. This pre-formulation stage is the most critical for designing a successful and stable delivery system.

Choosing Your Lipids: The Building Blocks

The lipid composition is the primary determinant of the liposome's physical characteristics, including its fluidity, permeability, charge, and in-vivo stability.[1][6]

  • Phospholipids: These are the main structural components. The choice depends on the desired membrane rigidity, which is governed by the phase transition temperature (Tc).[7]

    • High Tc Lipids (e.g., DSPC, DPPC): Saturated, long-chain phospholipids that form rigid, less permeable membranes at physiological temperature (37°C). They are ideal for stable formulations and preventing premature drug leakage.[1]

    • Low Tc Lipids (e.g., POPC, DOPC): Unsaturated phospholipids that create more fluid and permeable membranes. They can be useful for applications requiring membrane fusion or faster drug release.

  • Cholesterol: Often called the "mortar" of the liposome, cholesterol is incorporated to modulate membrane fluidity, reduce permeability, and enhance stability by filling in gaps between phospholipid molecules.[3][5][6]

  • Charged Lipids: Anionic lipids (e.g., DPPG, DOPS) or cationic lipids (e.g., DOTAP) can be included to impart a surface charge. This can prevent aggregation via electrostatic repulsion and can be used to influence interactions with biological targets.

  • PEGylated Lipids (e.g., DSPE-PEG2000): The inclusion of Polyethylene Glycol (PEG) on the liposome surface creates a hydrophilic shield. This "stealth" coating inhibits protein binding and recognition by the immune system, significantly prolonging circulation time in the body.[4][8]

Lipid Component Primary Function Common Examples Key Consideration
Structural Phospholipid Forms the core bilayer structureDSPC, DPPC, DOPC, POPCPhase Transition Temperature (Tc) relative to working temperature.
Membrane Stabilizer Modulates fluidity and reduces permeabilityCholesterolTypically used at 30-50 mol% of total lipid.
Charge Modifier Imparts surface charge to prevent aggregationDPPG (Anionic), DOTAP (Cationic)Can influence biological interactions and clearance.
Stealth Moiety Prolongs circulation time by reducing opsonizationDSPE-PEG2000Can sometimes hinder cellular uptake (the "PEG dilemma").
The Compound's Role: Hydrophilic vs. Lipophilic

The physicochemical properties of the compound to be encapsulated will dictate the loading strategy.

  • Lipophilic (Hydrophobic) Compounds: These molecules have a high LogP and prefer to reside within the lipid bilayer. They are typically incorporated during the formation of the liposomes.[1] Passive loading methods are highly effective for these compounds.[1][9]

  • Hydrophilic (Water-Soluble) Compounds: These molecules (low LogP) are encapsulated within the aqueous core.[3] While they can be passively entrapped, this often results in low encapsulation efficiency.[5] For many hydrophilic drugs, especially weak bases or acids, active loading is a far superior method.[10][11]

Part 2: Core Encapsulation Protocols

The choice of encapsulation method is the most critical decision in the formulation process. It directly impacts encapsulation efficiency (EE) and the final characteristics of the vesicle.

Diagram: Decision Workflow for Encapsulation Method

G cluster_start Compound Properties cluster_methods Loading Strategy Start Analyze Compound (LogP, pKa, Solubility) Passive Passive Loading (Co-dissolve with lipids) Start->Passive Lipophilic (High LogP) Active Active (Remote) Loading (Load into pre-formed liposomes) Start->Active Hydrophilic & Ionizable (Low LogP, has pKa) REV Reverse-Phase Evaporation (High EE for Hydrophilic Drugs) Start->REV Hydrophilic & Non-ionizable (High EE needed) TFH Thin-Film Hydration (Standard & Versatile) Passive->TFH pH_Grad pH Gradient Method (For ionizable weak bases/acids) Active->pH_Grad AS_Grad Ammonium Sulfate Gradient (Excellent for weak bases) Active->AS_Grad

Caption: Decision tree for selecting an appropriate liposomal loading method based on the compound's properties.

Passive Loading Method: Thin-Film Hydration (TFH)

This is the most common and versatile method, particularly effective for lipophilic drugs.[8][12][13][14] It involves creating a thin lipid film that is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[12][13]

Protocol: Thin-Film Hydration
  • Dissolution: Dissolve the chosen lipids (and the lipophilic drug, if applicable) in a suitable organic solvent, typically a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.[13][15] Ensure a clear solution is formed.

  • Film Formation: Attach the flask to a rotary evaporator. Under reduced pressure and with gentle rotation, evaporate the organic solvent. The temperature of the water bath should be kept above the phase transition temperature (Tc) of the lipid with the highest Tc.[15] A thin, uniform lipid film will form on the inner wall of the flask.[13]

  • Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.[12][13]

  • Hydration: Add the aqueous phase (e.g., PBS, HEPES buffer) to the flask. If encapsulating a hydrophilic drug via this passive method, it should be dissolved in this buffer.[13][15] The temperature of the hydration buffer must be above the Tc of the lipids to ensure proper lipid mobility.[12][13]

  • Vesicle Formation: Agitate the flask by hand or continue rotation on the evaporator (without vacuum) until the lipid film is fully suspended, forming a milky suspension of Multilamellar Vesicles (MLVs).[13] This suspension is now ready for downstream processing (sizing).

Active (Remote) Loading Method: Ammonium Sulfate Gradient

Active loading is a powerful technique used to achieve very high encapsulation efficiencies (>90%) for ionizable hydrophilic compounds, particularly amphipathic weak bases.[16][17] The method involves creating liposomes with a high concentration of ammonium sulfate inside. When these liposomes are placed in an external buffer, the uncharged ammonia (NH3) diffuses out, leaving behind a proton (H+) and creating an acidic internal pH. The externally added drug, being a weak base, is uncharged at the neutral external pH, allowing it to cross the lipid bilayer. Once inside, it becomes protonated and charged, trapping it within the liposome core where it may precipitate with the sulfate counter-ion.[16][18]

Protocol: Ammonium Sulfate Gradient Loading
  • Liposome Formation: Prepare "empty" liposomes using the Thin-Film Hydration method described above (Section 2.1). However, for the Hydration step (2.1.4), use a concentrated ammonium sulfate solution (e.g., 350 mM (NH₄)₂SO₄) as the aqueous phase.[18]

  • Sizing: Downsize the resulting MLVs to the desired size (e.g., 100 nm) using the extrusion method (see Part 3).

  • Gradient Creation: The crucial step is to remove the external, unencapsulated ammonium sulfate. This is typically achieved by dialysis or size exclusion chromatography (SEC) against a buffer with a different pH and osmolarity (e.g., HEPES or sucrose buffer, pH 7.4).[18] This creates a chemical gradient where [(NH₄)₂SO₄]inside >> [(NH₄)₂SO₄]outside.

  • Drug Loading: Prepare a concentrated solution of the drug in the external buffer. Add this drug solution to the purified liposome suspension.

  • Incubation: Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C for DSPC-based liposomes) for 30-60 minutes.[18] This provides the thermal energy needed for the drug to cross the bilayer.

  • Purification: After incubation, cool the sample to room temperature. Remove any unencapsulated (free) drug using SEC or dialysis. The resulting liposomes now contain a high concentration of the encapsulated drug.

Part 3: Post-Formulation Processing & Purification

Raw liposome preparations (MLVs) are heterogeneous in size and must be processed to achieve a uniform size distribution, which is critical for in-vivo performance.[19] Subsequently, any unencapsulated drug must be removed.

Size Control: Extrusion

Extrusion is the gold-standard method for producing unilamellar vesicles (LUVs) with a narrow, defined size distribution.[20][21] The process involves forcing the MLV suspension through polycarbonate membranes with a specific pore size.[20][21]

Protocol: Liposome Extrusion
  • Equipment Assembly: Assemble the extruder according to the manufacturer's instructions, placing the desired polycarbonate membrane (e.g., 100 nm) between the support filters.

  • Temperature Control: Heat the extruder block to a temperature above the Tc of the lipid formulation.[20] This ensures the lipids are in a fluid state and can pass through the pores without rupturing.

  • Extrusion Process: Load the MLV suspension into one of the extruder syringes. Force the suspension through the membrane into the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times).[22] An odd number of passes ensures the final product is collected in the opposite syringe.

  • Collection: After the final pass, the resulting translucent suspension of LUVs is collected.

Method Principle Advantages Disadvantages
Extrusion Forcing liposomes through a defined-pore membrane.[20]Produces a narrow, well-defined size distribution; highly reproducible.[21][23]Potential for material loss; not easily scalable for very large volumes.
Sonication Using high-frequency sound waves to break down large vesicles.Simple and fast for small volumes.Can cause lipid degradation and metal contamination from the probe; produces very small vesicles (SUVs); broad size distribution.
Purification: Removal of Free Drug

Accurate assessment of encapsulation efficiency requires the complete removal of unencapsulated drug.[][25]

  • Size Exclusion Chromatography (SEC): This is the preferred method. A column packed with a porous gel (e.g., Sephadex G-50) separates molecules based on size. The large liposomes elute first in the void volume, while the smaller, free drug molecules are retarded and elute later.

  • Dialysis: The liposome suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO). The bag is placed in a large volume of external buffer, and the free drug diffuses out over time. This method is gentler but much slower and may lead to drug leakage from the liposomes during the prolonged process.[3]

Part 4: Characterization & Quality Control

A protocol is only as good as its validation. Rigorous characterization is essential to ensure the formulation meets the required specifications.[26]

Size and Polydispersity Index (PDI)
  • Technique: Dynamic Light Scattering (DLS).[27]

  • Principle: DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the liposomes in suspension. Smaller particles move faster, resulting in more rapid fluctuations. This data is used to calculate the hydrodynamic diameter (size) and the Polydispersity Index (PDI), a measure of the width of the size distribution.

  • Acceptance Criteria: For most drug delivery applications, a mean diameter of ~100 nm and a PDI of < 0.2 are considered acceptable, indicating a monodisperse population.[18]

Encapsulation Efficiency (%EE)

Encapsulation efficiency is a critical quality attribute that defines the percentage of the total drug added that was successfully entrapped within the liposomes.[][25]

Protocol: Determining %EE
  • Separate Free Drug: Using SEC or another appropriate method, separate the liposome-encapsulated drug from the free drug.

  • Measure Total Drug (D_total): Take an aliquot of the initial, unpurified liposome suspension. Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy).[25][26]

  • Measure Free Drug (D_free): Collect the fraction from the separation step (Step 1) that contains the free drug and measure its concentration.

  • Calculate %EE: Use the following formula:

    %EE = [(D_total - D_free) / D_total] x 100

Diagram: Workflow for Liposome Preparation & Characterization

G cluster_prep Preparation cluster_process Processing & Purification cluster_qc Quality Control A 1. Lipid Dissolution (in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D MLV Suspension C->D E 4. Sizing (Extrusion) (e.g., through 100nm membrane) D->E F 5. Free Drug Removal (Size Exclusion Chromatography) E->F G Final LUV Product F->G H 6a. DLS Analysis (Size, PDI) G->H I 6b. %EE Assay (HPLC / UV-Vis) G->I

Caption: Overall experimental workflow from lipid film to final characterized liposomes.

Part 5: Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (%EE) - Inappropriate loading method for the drug type.- Drug solubility limit exceeded.[]- Insufficient lipid concentration.[28]- Drug leakage during purification.[]- For hydrophilic drugs, switch from passive to active loading.- Optimize drug-to-lipid ratio.- Increase lipid concentration.- Use a faster purification method like spin columns instead of prolonged dialysis.
High Polydispersity Index (PDI > 0.3) - Incomplete hydration of the lipid film.- Extrusion temperature was below the lipid Tc.- Insufficient number of extrusion passes.- Ensure complete suspension of the lipid film during hydration.- Confirm the extruder temperature is 5-10°C above the highest Tc of the lipids used.- Increase the number of extrusion passes (e.g., from 11 to 21).
Liposome Aggregation Over Time - Insufficient surface charge.- Hydrolysis or oxidation of lipids.- Incorporate a charged lipid (e.g., 5-10 mol% DPPG) into the formulation.- If formulation allows, add PEGylated lipid for steric stabilization.- Store liposomes at 4°C, protected from light, and use high-purity lipids.[12]
Inconsistent Batch-to-Batch Results - Inconsistent lipid film formation.- Variations in extrusion pressure or speed.- Inaccurate weighing of components.- Ensure the round-bottom flask is rotated consistently to create a uniform film.- Use a standardized, reproducible extrusion technique (e.g., automated extruder).[21]- Calibrate balances regularly and use precise weighing techniques.

References

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021). PMC. Available at: [Link]

  • Liposome Active Loading Technology. CD Formulation. Available at: [Link]

  • Liposomes via Reverse-Phase Evaporation Method using Sonication. Hielscher. Available at: [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2025). Polymeron. Available at: [Link]

  • Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. (2023). News-Medical.net. Available at: [Link]

  • Comparative Evaluation of Thin Film Hydration vs. Reverse Phase Evaporation for Liposomal Drug Delivery Systems. (2026). IJAIDR. Available at: [Link]

  • Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. (2006). PubMed. Available at: [Link]

  • Thin-Film Hydration Method for Liposome Preparation. CD Formulation. Available at: [Link]

  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (2025). ResearchGate. Available at: [Link]

  • Preparation of liposomes by reverse-phase evaporation using alternative organic solvents. (2008). ScienceDirect. Available at: [Link]

  • LIPOSOME: METHOD OF PREPARATION, ADVANTAGES, EVALUATION AND ITS APPLICATION. Neliti. Available at: [Link]

  • Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases. PubMed. Available at: [Link]

  • ACTIVE DRUG LOADING OF MICROFLUIDIC-SYNTHESIZED LIPOSOMES. Rsc.org. Available at: [Link]

  • Ammonium sulfate gradients for efficient and stable remote loading of amphipathic weak bases into liposomes and ligandoliposomes. The Hebrew University of Jerusalem. Available at: [Link]

  • Dynamic Light Scattering (DLS). Center for Macromolecular Interactions. Available at: [Link]

  • Liposomes synthesis and size characterization with high precision DLS. Cordouan Tech. Available at: [Link]

  • A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. (2022). PMC. Available at: [Link]

  • The two major methods for liposomal drug loading. (A) Passive loading... ResearchGate. Available at: [Link]

  • Conventional Liposomal Formulation Methods. (2023). Encyclopedia MDPI. Available at: [Link]

  • Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. (2011). JoVE. Available at: [Link]

  • Analytical techniques for single-liposome characterization. RSC Publishing. Available at: [Link]

  • Liposomes: Chemistry, Composition, Stability, and Encapsulation. (2025). West Bengal Chemical Industries Limited. Available at: [Link]

  • Active methods of drug loading into liposomes: Recent strategies for stable drug entrapment and increased in vivo activity. ResearchGate. Available at: [Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (2022). MDPI. Available at: [Link]

  • Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. (2012). PMC. Available at: [Link]

  • Liposomal Formulations: A Recent Update. (2024). MDPI. Available at: [Link]

  • Liposome's Structure and Extrusion: Introduction, Method, and Application. (2023). LinkedIn. Available at: [Link]

  • Liposome Encapsulation Efficiency Determination. Creative Biostructure. Available at: [Link]

  • Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. (2022). PMC. Available at: [Link]

  • Full article: Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes. (2023). Taylor & Francis Online. Available at: [Link]

  • A Review on Phospholipid and Liposome Carriers: Synthetic Methods and Their Applications in Drug Delivery. Brevier Press. Available at: [Link]

  • Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize?. (2025). ResearchGate. Available at: [Link]

  • Liposome: classification, preparation, and applications. (2013). PMC. Available at: [Link]

  • A Comprehensive Review on Liposomes: As Drug Delivery System. ResearchGate. Available at: [Link]

  • Does anyone know how to choose lipids in liposome preparation?. (2023). ResearchGate. Available at: [Link]

  • Composition and Structure of Liposomes. Creative Biolabs. Available at: [Link]

  • Factors affecting the encapsulation of drugs within liposomes. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

  • How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes.. (2021). SciSpace. Available at: [Link]

  • Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Compound Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues related to compound solubility in aqueous buffers. Poor solubility can lead to inaccurate experimental results, including underestimated potency and variable data, making it a critical parameter to control in any experimental setting.[1][2] This document provides a structured, cause-and-effect approach to diagnosing and solving these challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when a compound fails to dissolve properly.

Q1: My compound precipitated immediately when I diluted my high-concentration organic stock (e.g., 100% DMSO) into my aqueous buffer. What happened?

This is a classic phenomenon known as "solvent shock" or "crashing out".[3][4] Your compound is highly soluble in the pure organic solvent but has very low solubility in the aqueous buffer. When the stock solution is rapidly diluted, the solvent environment changes abruptly from highly organic to predominantly aqueous. The compound is no longer soluble in this new environment and precipitates out of the solution.[4] Strategies to mitigate this are discussed in the troubleshooting guide below.

Q2: What are the primary factors that influence a compound's solubility in a buffer?

Several key physicochemical properties of both the compound and the buffer system govern solubility:

  • pH of the Solution: The solubility of ionizable compounds is highly pH-dependent.[5] For acidic or basic molecules, solubility increases dramatically when the buffer pH is adjusted to a point where the compound is in its charged (ionized) state.[6][7][]

  • Compound Properties: The inherent properties of your molecule, such as its lipophilicity, crystal structure, and molecular weight, are fundamental determinants of its solubility.[9][10]

  • Ionic Strength: The salt concentration of the buffer can influence solubility, with both excessively high and low concentrations potentially leading to precipitation.[11]

  • Temperature: Most compounds exhibit increased solubility at higher temperatures, though there are exceptions. Temperature changes during storage or experiments can cause a previously dissolved compound to precipitate.[9][11]

Q3: What is the maximum percentage of an organic co-solvent (like DMSO) that I can use in my experiment?

This is highly dependent on your experimental system. For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% to avoid solvent-induced artifacts or toxicity.[5] However, some cell lines and enzymatic assays can tolerate up to 1%. It is imperative to run a vehicle control experiment with the matching solvent concentration to ensure the observed effects are from your compound, not the solvent.[5]

Q4: My solution is cloudy/has a precipitate. Can I just filter or centrifuge it out and use the supernatant?

It is strongly advised not to do this. The precipitate is your compound that has fallen out of solution.[3] Removing it means the final concentration of the compound in your supernatant is unknown and significantly lower than your target concentration. This will lead to erroneous and unrepeatable results. The goal should be to find conditions where the compound remains fully dissolved.

Q5: My compound dissolved initially but then precipitated over time during my experiment or in storage. What could be the cause?

This can be due to several factors:

  • Compound Instability: The compound may be degrading over time into less soluble byproducts.[12]

  • Slow Crystallization: You may have initially formed a supersaturated solution which is thermodynamically unstable. Over time, the compound slowly crystallizes into a less soluble, more stable form.[13]

  • Temperature Fluctuations: If the solution was prepared warm and then stored at a lower temperature (e.g., room temperature or 4°C), the solubility limit may have been exceeded at the cooler temperature.[11]

  • Evaporation: Over long incubation times, evaporation of the solvent (especially in plate-based assays) can increase the compound's concentration above its solubility limit.[3]

Systematic Troubleshooting Guide for Compound Precipitation

If you observe precipitation, follow this systematic workflow to diagnose and resolve the issue.

Step 1: Review Stock Solution Preparation and Handling

Before modifying your buffer, ensure your stock solution is correctly prepared and handled. Issues here are a common source of error.

  • Inspect the Stock: Before use, always bring your frozen stock solution to room temperature and visually inspect it for any precipitate. Repeated freeze-thaw cycles can cause the compound to fall out of solution.[1][3] If precipitate is present, try to redissolve it by gentle warming (to 37°C) and vortexing. If it does not redissolve, a fresh stock solution must be prepared.[3]

  • Aliquot Stocks: To avoid freeze-thaw issues, aliquot your stock solution into single-use volumes upon initial preparation.[3]

  • Confirm Solvent Choice: Verify that you are using the recommended solvent for your compound. The manufacturer's datasheet is the best source for this information.[12]

Step 2: Optimize the Dilution Protocol

How you dilute your stock into the aqueous buffer can significantly impact success.

  • Pre-warm the Buffer: Increasing the temperature of the aqueous buffer (e.g., to 37°C) can temporarily increase the compound's solubility during the critical dilution step.[4]

  • Use Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the 100% DMSO stock into an intermediate solution containing a higher percentage of organic solvent before the final dilution into the 100% aqueous buffer.

  • Modify Addition Method: Instead of adding the small volume of DMSO stock directly to the large volume of buffer, try adding the buffer to the DMSO stock dropwise while continuously vortexing. This gradual change in solvent polarity can help prevent the compound from crashing out.[4]

Step 3: Modify the Aqueous Buffer Formulation

If the above steps fail, the next stage is to modify the composition of the final aqueous buffer to increase the compound's solubility.

For ionizable compounds, adjusting the buffer pH is often the most effective strategy.[7][] The goal is to shift the pH to a point where the compound is predominantly in its more soluble, ionized form.

  • Weakly Acidic Compounds: Increase the pH of the buffer. A pH value 1-2 units above the compound's pKa will favor the deprotonated, charged form, increasing solubility.[5]

  • Weakly Basic Compounds: Decrease the pH of the buffer. A pH value 1-2 units below the compound's pKa will favor the protonated, charged form, increasing solubility.[5]

  • Caution: Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, thereby increasing the solubility of hydrophobic compounds.[14][15]

  • Common Co-solvents: Polyethylene glycols (e.g., PEG-400), propylene glycol, ethanol, and glycerin are frequently used.[7][][16][17]

  • Method: Start by adding a small percentage (e.g., 1-5%) of the co-solvent to your final buffer. The lowest effective concentration should be used.

  • Validation: Always run a vehicle control with the co-solvent to check for biological effects.

Co-solventTypical Starting ConcentrationNotes
Polyethylene Glycol (PEG-300/400) 5 - 40%Commonly used in in-vivo formulations.[17]
Propylene Glycol (PG) 5 - 20%Good solubilizing power for many compounds.[7][15]
Ethanol 1 - 10%Can be effective but may have higher cellular toxicity.[7][16]
Glycerin 5 - 20%A viscous co-solvent, often used in combination.[7]

Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles that can encapsulate hydrophobic compounds, effectively solubilizing them in the aqueous medium.[18][19][20]

  • Common Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Pluronic® F-68 are often used in biological applications due to their lower toxicity.[5][18]

  • Method: Introduce a low concentration of the surfactant into your final buffer, typically in the range of 0.01% to 0.1%.

  • Validation: Surfactants can interfere with some assays (e.g., by denaturing proteins or disrupting cell membranes), so thorough validation with a vehicle control is essential.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can form "inclusion complexes" by encapsulating a poorly soluble "guest" molecule within their cavity, thereby increasing its apparent water solubility.[23][]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and safety profile.[22][25]

  • Method: Dissolve the cyclodextrin in the aqueous buffer first, then add the compound stock. Molar ratios of compound to cyclodextrin often start at 1:1 and are optimized from there.[25]

Visualized Workflows and Protocols
Troubleshooting Workflow for Compound Precipitation

This diagram outlines the decision-making process when encountering a solubility issue.

G A Precipitation Observed in Aqueous Buffer B Step 1: Review Stock Solution Is stock clear? Stored correctly? A->B C Prepare Fresh Stock Solution B->C No D Step 2: Optimize Dilution Protocol Try pre-warming buffer, stepwise dilution, or reverse addition. B->D Yes C->D E Still Precipitates? D->E F Step 3: Modify Aqueous Buffer E->F Yes K Solution is Clear Proceed with Experiment (with proper vehicle control) E->K No G pH Adjustment (for ionizable compounds) F->G H Add Co-solvent (e.g., PEG, PG) F->H I Add Surfactant (e.g., Tween-80) F->I J Add Cyclodextrin (e.g., HP-β-CD) F->J G->K H->K I->K J->K G cluster_prep Stock Solution Preparation A 1. Weigh Compound B 2. Add Primary Solvent (e.g., DMSO) A->B C 3. Facilitate Dissolution (Vortex / Warm / Sonicate) B->C D 4. Visually Inspect for Clarity C->D E 5. Store & Aliquot (-20°C or -80°C) D->E

Caption: Workflow for preparing a stock solution of a poorly soluble compound.

This protocol helps determine the optimal pH for solubilizing an ionizable compound. [4][11]

  • Prepare Buffers: Make a series of buffers (e.g., citrate, phosphate, borate) covering a relevant pH range (e.g., pH 4.0 to 9.0).

  • Prepare Supersaturated Solutions: In separate microcentrifuge tubes, add an excess amount of your solid compound to a fixed volume of each buffer.

  • Equilibrate: Tightly seal the tubes and rotate them at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.

  • Separate Phases: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet all undissolved solid.

  • Sample and Quantify: Carefully collect the supernatant from each tube. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the buffer pH to identify the pH range that provides maximum solubility.

References
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MedCrave online. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Published April 26, 2017.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Published July 20, 2025.
  • Blog. What are the effects of surfactants on the solubilization of hydrophobic substances? Published December 15, 2025.
  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. Published December 19, 2024.
  • Pharmaceutical Technology. Solving Poor Solubility to Unlock a Drug's Potential. Published March 12, 2025.
  • Unknown Source. Solubility, the Main Concern for Poorly Water-soluble Drugs: Techniques and Alternatives. Published September 1, 2024.
  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Published December 7, 2020.
  • Unknown Source. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Published July 5, 2021.
  • Benchchem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Annex Publishers. A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Published August 25, 2023.
  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • Unknown Source. Impact of Surfactants on Drug Release during Dissolution Testing.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Published March 15, 2024.
  • Unknown Source. Solubility enhancement techniques: A comprehensive review. Published March 13, 2023.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • Benchchem. Troubleshooting Peraquinsin precipitation in aqueous solution.
  • Smolecule. Troubleshooting Guide: Stock Solution Preparation.
  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Published May 10, 2006.
  • Benchchem. Troubleshooting Isobatatasin I precipitation in aqueous solutions.
  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. Published February 23, 2011.
  • Benchchem. Mollicellin I solubility issues in aqueous buffers.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Published July 26, 2021.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Published November 15, 2022.
  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Published August 5, 2025.
  • ResearchGate. The effect of different pH-adjusting acids on the aqueous solubility of...
  • Unknown Source. Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. Published May 15, 2006.
  • Drug Delivery Leader. 4 Factors Affecting Solubility Of Drugs. Published February 28, 2022.
  • Unknown Source. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.

Sources

Troubleshooting low conversion rates in amide bond formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Hub

Status: Online Operator: Senior Application Scientist Ticket Topic: Troubleshooting Low Conversion Rates

Welcome, Colleague.

Low conversion in amide coupling is rarely a mystery; it is usually a mismatch between the activation energy provided by your reagent and the steric/electronic barriers of your substrates.

This guide is structured to treat your reaction as a system. We will move from basic system integrity checks to advanced mechanistic interventions.

Tier 1: System Integrity (The Basics)

Before suspecting the chemistry, verify the conditions.

ParameterCheckpointWhy it matters
Solvent Quality Is your DMF/DMAc/NMP anhydrous?Water competes with the amine for the active ester, hydrolyzing it back to the starting acid. Action: Use fresh anhydrous solvent or add 4Å molecular sieves.
Base Quality Is your DIPEA/NMM oxidized or yellow?Impure amines can act as radical scavengers or introduce competing nucleophiles. Action: Distill if discolored.
Stoichiometry Acid:Coupler:Base ratio?Standard Uronium (HATU/HBTU) requires 1:1:2-3 . If you use <1 eq of base, the carboxylate cannot form, and activation halts.
Concentration Is the reaction <0.1 M?Amide formation is bimolecular. Dilution kills the rate. Action: Run at 0.2–0.5 M unless solubility is an issue.

Tier 2: Diagnostic Flowchart

Identify the Bottleneck: Activation vs. Coupling

Use this decision tree to pinpoint exactly where your reaction is stalling.

AmideTroubleshooting Start Start: Low Conversion CheckLCMS Analyze LCMS/TLC (1h after addition) Start->CheckLCMS ActiveEster Is Active Ester/Anhydride Visible? CheckLCMS->ActiveEster NoEster NO: Activation Failure ActiveEster->NoEster Starting Acid Remains YesEster YES: Nucleophilic Attack Failure ActiveEster->YesEster Active Ester Accumulates Action1 1. Check Base (Is Acid deprotonated?) 2. Switch to HATU or T3P 3. Check for 'Guanidinylation' NoEster->Action1 Action2 1. Steric Hindrance? -> Use Acid Chloride (Ghosez) 2. Electronic Deactivation? -> Heat or HOAt additive 3. Epimerization risk? -> T3P/Pyridine YesEster->Action2

Caption: Diagnostic logic flow to distinguish between failure to activate the acid and failure of the amine to attack.

Tier 3: The "Guanidinylation" Trap

Issue: You are using HATU or HBTU. You see full consumption of the starting amine, but the mass corresponds to [M+99] (for HBTU) or [M+100] (for HATU), not the product.

Diagnosis: This is Guanidinylation . It occurs when the amine reacts directly with the uronium coupling reagent instead of the activated acid. This is irreversible and kills your yield.

Mechanism & Avoidance:

Guanidinylation Amine Amine (R-NH2) ActiveEster Active Ester (Desired Path) Amine->ActiveEster Attacks C=O (Fast Activation) DeadEnd Guanidine Byproduct (Dead End) Amine->DeadEnd Attacks Reagent Directly (Slow Activation) Reagent Uronium Reagent (HATU/HBTU) Reagent->ActiveEster + Carboxylic Acid

Caption: Competition between productive coupling and the guanidinylation side-reaction.

Corrective Protocol:

  • Pre-activation is Mandatory: Mix the Acid + HATU + Base and stir for 2–5 minutes before adding the amine. This ensures the uronium is consumed to form the active ester (which cannot guanidinylate the amine).

  • Order of Addition: Never add HATU to a mixture containing the amine.

Tier 4: Advanced Protocols for Difficult Substrates

If standard HATU/DIPEA fails, do not just add more. Switch mechanisms.

Protocol A: T3P (Propylphosphonic Anhydride)

Best for: Sterically hindered amines, epimerization-prone chiral acids, and large-scale safety (no explosion risk like HOBt). Mechanism: Forms a cyclic mixed anhydride that is highly reactive but sterically discriminating.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (T3P works best in these, not DMF).

  • Cool to 0 °C.

  • Add Pyridine (3.0–4.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise.

  • Allow to warm to RT. Stir 2–12 h.

  • Workup: Wash with water, 1M HCl, and NaHCO3. T3P byproducts are water-soluble.[1][2]

Protocol B: Ghosez's Reagent (Neutral Acid Chloride)

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) or acid-sensitive substrates where Thionyl Chloride is too harsh. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[3]

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM .

  • Add Ghosez’s Reagent (1.0–1.2 equiv) at 0 °C.

  • Stir 1–2 hours at RT. Monitor by taking a specific aliquot, quenching with MeOH, and checking for Methyl Ester by TLC/LCMS.

  • Once acid chloride formation is confirmed:

  • Add the Amine (1.1 equiv) and a base (DIPEA or Pyridine, 1.2 equiv).

  • Stir until conversion is complete.

FAQ: Rapid Fire Troubleshooting

Q: My reaction turns black/tarry immediately. A: This often indicates decomposition of the activated intermediate or polymerization. Switch to EDC/HCl (carbodiimide) with HOAt at 0 °C to moderate the activation rate.

Q: I have low conversion, but no byproducts. The amine just won't hit the ester. A: You need a catalyst.[4] Add 0.1 equiv of DMAP (4-Dimethylaminopyridine). Warning: DMAP increases racemization risk significantly. If chirality is crucial, use HOAt instead.

Q: Can I use alcohols as solvents? A: Absolutely not. Alcohols are nucleophiles. They will react with your active ester to form the ester byproduct (e.g., methyl ester if using MeOH).

References

  • Dunetz, J. R., et al. (2016).[5] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Dunetz, J. R., et al. (2011).[6][7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][1][8][9][10][11] Tetrahedron.

Sources

Minimizing side reactions during the methylidenation of cyclohexyl precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methylidenation of Cyclohexyl Precursors

Welcome to the technical support center for the methylidenation of cyclohexyl precursors. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial transformation. The introduction of a methylidene (=CH₂) group onto a cyclohexyl ring is a foundational step in the synthesis of numerous natural products and pharmaceutical agents. However, the inherent structural features of cyclohexyl systems—steric hindrance, the presence of enolizable protons, and the potential for conformational constraints—present unique challenges that can lead to a variety of side reactions.

This document provides in-depth, field-proven insights to help you anticipate, diagnose, and resolve common issues encountered during these experiments. By understanding the causality behind each experimental choice, you can optimize your reaction conditions to maximize yields and minimize impurities.

Section 1: Foundational Concepts: The Challenge of the Cyclohexyl System

Cyclohexanone and its derivatives are common precursors for methylidenation. Their reactivity is dominated by two competing pathways: the desired nucleophilic attack at the carbonyl carbon and undesired deprotonation at the α-carbon.

  • Steric Hindrance: The chair conformation of the cyclohexane ring can sterically shield the carbonyl group, slowing the approach of bulky methylidenating reagents.

  • Enolization: Protons on the carbons adjacent (α) to the carbonyl are acidic. Basic reagents, such as traditional Wittig ylides, can abstract these protons to form an enolate.[1][2][3] This enolate is a potent nucleophile and can lead to aldol-type condensation products or epimerization of adjacent stereocenters.[1][2]

  • Isomerization: The product, an exocyclic alkene, can isomerize to the more thermodynamically stable endocyclic alkene, particularly under acidic or basic conditions or in the presence of transition metals.[4][5][6]

The choice of methylidenation reagent is therefore the most critical parameter in controlling these side reactions.

Diagram: Competing Reaction Pathways

This diagram illustrates the critical decision point for a cyclohexanone precursor when treated with a generic basic methylidenation reagent (Y⁻). The reaction can proceed down the desired olefination pathway or the undesired enolization pathway, which leads to multiple side products.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products & Byproducts Cyclohexanone Substituted Cyclohexanone Olefination Desired Pathway: Nucleophilic Attack Cyclohexanone->Olefination Methylidenation Reagent Enolization Side Reaction: α-Deprotonation Cyclohexanone->Enolization Basic Conditions Reagent Base/Ylide (Y⁻) Reagent->Olefination Reagent->Enolization Product Desired Product: Exocyclic Alkene Olefination->Product Side_Products Side Products: - Aldol Adducts - Epimerized Starting Material - Isomerized (Endocyclic) Alkene Enolization->Side_Products

Caption: Competing olefination and enolization pathways.

Section 2: Choosing Your Methylidenation Reagent: A Comparative Guide

The selection of the appropriate reagent is paramount. Titanium-based reagents are often superior for challenging cyclohexyl precursors because they are less basic and more tolerant of steric hindrance compared to classical phosphorus ylides.[7][8]

Reagent ClassExample(s)Key AdvantagesCommon Side Reactions & LimitationsBest For...
Phosphorus Ylides Wittig Reagent (Ph₃P=CH₂)Readily available; well-established procedures.[9][10]Strongly basic, leading to enolization, aldol reactions, and epimerization.[3][11] Can struggle with sterically hindered ketones.[12][13]Simple, non-enolizable cyclohexanones.
Titanocene Carbenes Tebbe Reagent, Petasis Reagent (Cp₂TiMe₂)Weakly basic, minimizing enolization and epimerization.[7][8][14] Highly effective for sterically hindered ketones.[7][8] Reacts with esters and lactones.[3][8]Pyrophoric and air/moisture sensitive (especially Tebbe).[8][15] Can be expensive.Sterically hindered and easily enolizable cyclohexyl ketones.
Zinc-Based Reagents Nysted ReagentLess basic than Wittig reagents.[16][17] Effective for hindered ketones, often requiring a TiCl₄ activator.[16][18] Commercially available and relatively stable.[17][19]Reactivity can be inconsistent.[16] Requires Lewis acid activators which can promote other side reactions.Enolizable ketones where Wittig fails and Tebbe/Petasis are too reactive or expensive.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is sluggish, or I have a low yield of the desired methylidene product with significant recovery of the starting material.

Possible Causes & Solutions:

  • Steric Hindrance (Wittig Reaction): Highly substituted cyclohexanones can fail to react with standard Wittig reagents.[12]

    • Solution: Switch to a less sterically demanding and more reactive reagent like the Tebbe or Petasis reagent.[7][8] These reagents are known to be effective for converting even highly hindered ketones into their methylene derivatives.[7][13]

  • Reagent Decomposition: Titanium-based reagents like the Tebbe reagent are pyrophoric and sensitive to air and moisture.[8][15] Similarly, phosphorus ylides can degrade if not handled under inert conditions.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried.[20] Use fresh, anhydrous solvents and perform the reaction under a strict inert atmosphere (argon or nitrogen). If using a commercial solution of a reagent like Tebbe, ensure it has been stored properly and is within its expiration date.

  • Insufficient Temperature (Petasis Reagent): The Petasis reagent (dimethyltitanocene) requires thermal activation to generate the active titanocene methylidene carbene.[14][21]

    • Solution: The reaction is typically run at elevated temperatures (e.g., 60-80 °C in THF or toluene). Ensure your reaction temperature is sufficient to promote carbene formation.

Q2: My primary side product is the endocyclic alkene (isomerized product). How can I prevent this?

Possible Causes & Solutions:

  • Thermodynamic Driving Force: Endocyclic double bonds are often more thermodynamically stable than exocyclic ones in six-membered rings.[6]

  • Trace Acid/Base during Workup: Residual acid or base from the workup can catalyze the isomerization of the kinetic exocyclic product to the thermodynamic endocyclic product.[5]

  • Transition Metal Catalysis: Certain transition metals, sometimes used in other reaction steps, can efficiently catalyze this isomerization.[4]

    • Solution 1: Neutral Workup: Ensure your aqueous workup is carefully neutralized. Use a buffered solution if necessary. Minimize the time the product is exposed to non-neutral conditions.

    • Solution 2: Reagent Choice: Use reagents that operate under neutral conditions, such as the Tebbe or Petasis reagents, which do not introduce strong acids or bases into the reaction mixture.[7][8]

    • Solution 3: Purification: If isomerization occurs on silica gel during chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, switch to a different stationary phase like alumina.

Q3: I am observing byproducts resulting from enolization (e.g., aldol condensation products or epimerization at an α-stereocenter). How can I suppress this pathway?

Possible Causes & Solutions:

  • Reagent Basicity: This is the most common cause, especially when using strongly basic Wittig reagents (e.g., ylides generated with n-BuLi or NaH) with enolizable cyclohexanones.[3][11] The base abstracts an α-proton faster than the ylide attacks the carbonyl.[1][2]

    • Solution 1: Switch to a Non-Basic Reagent: This is the most effective strategy. The Tebbe, Petasis, and Nysted reagents are all significantly less basic than traditional Wittig reagents and are the methods of choice for highly enolizable substrates.[7][8][16] The Tebbe reagent, in particular, is noted for its ability to accomplish methylenation in a non-basic medium, preventing racemization at enolizable chiral centers.[7]

    • Solution 2: Modify Wittig Conditions (Salt-Free): The presence of lithium salts can influence the mechanism and basicity of Wittig reactions.[9][22] Using a potassium-based base (like KHMDS or potassium tert-butoxide) to generate the ylide can sometimes reduce enolization compared to lithium bases. These are often referred to as "salt-free" conditions.[13][22]

    • Solution 3: Low Temperature: Conduct the reaction at the lowest possible temperature (e.g., -78 °C) to slow the rate of deprotonation relative to carbonyl addition.[1][2] Add the cyclohexanone substrate slowly to the pre-formed ylide to keep the instantaneous concentration of the ketone low.

Troubleshooting Decision Tree

G Start Analyze Reaction Outcome LowYield Low Yield / No Reaction Start->LowYield Poor Conversion Isomerization Endocyclic Alkene Formed Start->Isomerization Incorrect Isomer Enolization Aldol / Epimerization Start->Enolization Side Products Observed Success High Yield of Desired Product Start->Success Clean Reaction Sol_Hindrance Problem: Steric Hindrance? Solution: Use Tebbe/Petasis Reagent LowYield->Sol_Hindrance Sol_Decomp Problem: Reagent Decomp.? Solution: Use Anhydrous/Inert Technique LowYield->Sol_Decomp Sol_Isomer Problem: Acid/Base in Workup? Solution: Neutralize Workup / Deactivate Silica Isomerization->Sol_Isomer Sol_enol Sol_enol Enolization->Sol_enol Sol_Hindrance->Success Sol_Decomp->Success Sol_Isomer->Success Sol_Enol Problem: Reagent Too Basic? Solution: Use Tebbe/Petasis/Nysted Reagent Sol_Enol->Success

Caption: A decision tree for troubleshooting common issues.

Section 4: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two contrasting approaches to methylidenation.

Protocol 1: Wittig Methylidenation of 2-Methylcyclohexanone (Illustrating a Standard Approach)

This protocol uses a common non-stabilized ylide. For a substrate like 2-methylcyclohexanone, enolization is a significant risk.[23]

  • Apparatus Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow to cool to room temperature under a stream of nitrogen.

  • Ylide Generation:

    • Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF (40 mL) in the reaction flask.[23]

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add potassium tert-butoxide (1.0 eq.) portion-wise to the stirred suspension.[23]

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. A characteristic orange-red color of the ylide should develop.[23]

  • Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous THF (10 mL) dropwise via syringe over 20 minutes.

    • Maintain the reaction at -78 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-1-methylenecyclohexane.

Protocol 2: Petasis Methylidenation of a Sterically Hindered, Enolizable Cyclohexanone

This protocol is ideal for substrates that are prone to enolization or are too sterically hindered for the Wittig reaction.

  • Apparatus Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser under vacuum and backfill with argon.

  • Reaction:

    • To the flask, add the cyclohexanone precursor (1.0 eq.) and the Petasis reagent (dimethyltitanocene, Cp₂TiMe₂) (1.5-2.0 eq.).

    • Add anhydrous toluene or THF (20 mL) via syringe.

    • Heat the mixture to 80 °C under an argon atmosphere. The solution will typically darken as the active carbene is formed.[14]

    • Maintain the temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove titanium salts. Rinse the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose reagent for a sensitive or unknown cyclohexyl ketone?

    • A: The Petasis reagent (Cp₂TiMe₂) is an excellent starting point. It is generally less hazardous to handle than the Tebbe reagent, is commercially available, and its non-basic nature effectively prevents enolization and epimerization side reactions, making it suitable for a wide range of sensitive substrates.[14][21]

  • Q: How do I safely handle pyrophoric reagents like the Tebbe reagent?

    • A: The Tebbe reagent is typically sold as a solution in toluene and must be handled using air-free techniques (e.g., Schlenk line or glovebox).[15] All transfers should be done via a gas-tight syringe or cannula under a positive pressure of an inert gas like argon. Never expose the reagent to air or moisture. Quench any residual reagent and clean glassware carefully with a less reactive solvent like isopropanol before introducing water.

  • Q: What analytical methods are best for identifying isomerization and aldol side products?

    • A: ¹H NMR spectroscopy is invaluable. The exocyclic methylidene protons will appear as two distinct singlets or narrowly split doublets in the vinyl region (~4.5-5.0 ppm). An endocyclic alkene will show a single vinyl proton signal further downfield, coupled to adjacent protons. Aldol products will have characteristic alcohol (OH) and additional aliphatic signals. GC-MS is also extremely useful for separating and identifying the masses of the desired product and various side products, confirming their structures.

References

  • Pine, S. H. (1987). Ketone Methylenation Using the Tebbe and Wittig Reagents - A Comparison. Thieme E-Books & E-Journals. Available at: [Link]

  • Gagnon, D., & Du, H. (2002). An Unexpected Double-Bond Isomerization Catalyzed by Crabtree's Iridium(I) Catalyst. Organic Letters. Available at: [Link]

  • Chem-Station. (2014). Tebbe Reagent. Chem-Station Int. Ed.. Available at: [Link]

  • Takeda, T., et al. (2002). A One-Pot Procedure for Methylenating Carbonyl Compounds Using the Nysted Reagent and Titanocene Dichloride. Chemistry Letters. Available at: [Link]

  • Myers, A. G. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Beadham, I., & Micklefield, J. (2005). Reagents for Carbonyl Methylenation in Organic Synthesis. Current Organic Synthesis. Available at: [Link]

  • Petasis, N. A. (2007). The direct conversion of carbonyl compounds into alkenes using methods that involve metal carbenes or gem-dimetallic species. Science of Synthesis. Available at: [Link]

  • Beadham, I., & Micklefield, J. (2005). Reagents for carbonyl methylenation in organic synthesis. Current Organic Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Nysted reagent. Wikipedia. Available at: [Link]

  • Melville, J. (n.d.). Nysted reagent. jmelville.science. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Nysted Reagent: A Key Methylenation Agent for Organic Synthesis. inno-pharmchem.com. Available at: [Link]

  • FULIR. (2024). A general and modular synthesis of multisubstituted cyclopentadienes. Organic Chemistry Frontiers. Available at: [Link]

  • University of Bath. (2002). Carbonyl Olefination Using Titanium-Carbene Reagents. Chemistry @ Bath. Available at: [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Taskinen, E. (2001). Thermodynamics of Exo–Endo Isomerization of Carbon–Carbon Double Bonds in Five-Membered Ring Compounds. A Quantum Chemical Study. Structural Chemistry. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]

  • Google Patents. (2014). WO2014122263A1 - Process for the isomerisation of an exo double bond.
  • Google Patents. (2022). US11401228B2 - Process for the direct alpha-methylenation of ketones.
  • Organic Synthesis. (n.d.). Tebbe and Petasis Olefinations. orgsyn.org. Available at: [Link]

  • ResearchGate. (n.d.). Petasis reagent. Request PDF. Available at: [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tebbe Olefination. organic-chemistry.org. Available at: [Link]

  • YouTube. (2023). Wittig reaction of cyclohexanone to form methylcyclohexane. #shorts. Available at: [Link]

  • YouTube. (2018). Tebbe & Petasis Olefination Explained!. Unlock CheMystry. Available at: [Link]

  • Ando, K., et al. (2015). Practical Methylenation Reaction for Aldehydes and Ketones Using New Julia-Type Reagents. Organic Letters. Available at: [Link]

  • Paterson, I., & Cowden, C. J. (2000). Use of Silver Carbonate in the Wittig Reaction. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Thermal Stability of 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with sterically hindered amides containing exocyclic double bonds presents unique thermal stability challenges.

This guide provides authoritative troubleshooting, kinetic data, and self-validating protocols to help you manage the thermal degradation profile of 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide during high-temperature synthetic steps or rigorous forced-degradation studies.

Troubleshooting & Frequently Asked Questions (FAQs)

Q: During high-temperature reactions (>150°C), my HPLC/GC-MS shows a secondary peak with the exact same mass (


). What is this degradant? 
A:  You are observing thermal isomerization. The molecule contains a 4-methylidenecyclohexyl group (an exocyclic double bond). Exocyclic double bonds on six-membered rings are thermodynamically less stable than their endocyclic counterparts due to ring strain and hyperconjugation differences. At elevated temperatures, the double bond migrates into the cyclohexane ring to form an isomer (e.g., an 

-(4-methylcyclohexenyl) derivative). The enthalpy of isomerization (

) for methylenecyclohexane to 1-methylcyclohexene is approximately -7.3 kJ/mol[1][2]. This thermodynamic driving force is the primary cause of your purity loss.

Q: How can I definitively distinguish the intact compound from its thermal isomer? A:


-NMR is the most reliable diagnostic tool here. The intact compound features two distinct exocyclic vinylic protons (typically appearing as a multiplet around 4.5–4.7 ppm). Upon isomerization to the endocyclic form, this signature disappears, replaced by a single vinylic proton inside the ring (typically around 5.3–5.5 ppm) and a new allylic methyl group (

ppm).

Q: I am observing cleavage of the molecule into two fragments during thermal stress. Is the amide bond inherently unstable? A: Amides are generally robust. Furthermore, the 3,3-dimethylbutanoyl group (a tert-butylacetic acid derivative) provides significant steric shielding around the carbonyl carbon, which slows the kinetics of nucleophilic attack[3]. However, if your system contains trace moisture, high heat will overcome this steric barrier, leading to thermal hydrolysis. This yields 3,3-dimethylbutanoic acid and 4-methylidenecyclohexan-1-amine. To prevent this, strictly anhydrous conditions must be maintained.

Q: My sample turns yellow and becomes viscous after prolonged heating in an open vessel. What is happening? A: This indicates radical auto-oxidation or polymerization. Terminal and exocyclic alkenes are highly susceptible to radical initiation in the presence of oxygen and heat. Degassing your solvents (e.g., via freeze-pump-thaw) and running reactions under an inert argon atmosphere will eliminate this pathway.

Quantitative Stability Data

Understanding the thermodynamic parameters of your compound is critical for predicting its behavior under thermal stress.

Table 1: Thermodynamic and Kinetic Parameters Influencing Stability

ParameterValue / CharacteristicMechanistic Impact
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Exo

Endo)

kJ/mol
Strong thermodynamic driving force for the methylidene group to migrate into the cyclohexane ring[1][2].
Amide Steric Hindrance High (3,3-dimethyl group)The bulky tert-butyl moiety slows the kinetics of nucleophilic attack, providing moderate kinetic resistance to hydrolysis.
Primary Degradation Trigger Heat + Trace Acid/MetalTrace Lewis/Brønsted acids drastically lower the activation energy (

) for double-bond isomerization.

Mechanistic Pathways of Degradation

The following diagram illustrates the causality behind the three primary degradation pathways you may encounter during thermal stressing.

Pathway A This compound (Intact Amide) B Endocyclic Isomerization (Thermodynamically Favored) A->B >150°C Trace Acid/Metals C Amide Hydrolysis (Amine + Carboxylic Acid) A->C Heat + H2O Trace Base/Acid D Radical Polymerization (Cross-linked Species) A->D Heat + O2 Radical Initiators

Fig 1. Primary thermal degradation pathways of the target compound.

Standard Operating Procedure (SOP): Self-Validating Thermal Stress Profiling

To accurately determine the thermal boundaries of this compound, you must isolate the variables (isomerization vs. hydrolysis vs. oxidation). This protocol is designed as a self-validating system : it utilizes an internal standard to ensure mass balance is tracked (validating that no volatile degradants are "lost" to the environment undetected) and a room-temperature control to rule out baseline impurities.

Methodology: High-Temperature Kinetic Profiling

Step 1: Preparation & Internal Standard Addition Dissolve the compound in an anhydrous, high-boiling, inert solvent (e.g., dodecane). Add a known concentration of an inert internal standard (e.g., biphenyl). Causality: The internal standard ensures that any decrease in the target compound's peak area can be definitively quantified as degradation rather than evaporative loss. Anhydrous conditions isolate the isomerization variable by preventing hydrolysis.

Step 2: Degassing and Ampoule Sealing Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. Transfer aliquots to borosilicate glass ampoules and flame-seal them under an argon atmosphere. Causality: Removing


 prevents radical auto-oxidation of the exocyclic double bond, ensuring that any degradation observed is strictly thermal.

Step 3: Thermal Stressing Submerge the sealed ampoules in a precisely controlled silicon oil bath at target temperatures (e.g., 120°C, 150°C, 180°C). Keep one ampoule at 25°C as the baseline control.

Step 4: Kinetic Quenching At predefined time intervals (e.g., 1h, 4h, 24h), remove an ampoule and immediately submerge it in an ice-water bath. Causality: Rapid cooling instantly halts the kinetic progression of the isomerization, essentially "freezing" the thermodynamic state of the mixture for accurate analytical profiling.

Step 5: Analytical Quantification Analyze the quenched samples via GC-FID or


-NMR. Calculate the mass balance using the biphenyl internal standard. If the mass balance equals 100% but the intact compound peak has decreased, isomerization has occurred.

Protocol S1 1. Preparation Anhydrous & Degassed S2 2. Thermal Stress Sealed Ampoule S1->S2 S3 3. Kinetic Quench Ice-Water Bath S2->S3 S4 4. Quantification NMR / GC-FID S3->S4

Fig 2. Self-validating workflow for high-temperature stability profiling.

References

  • A Comparative Guide to the Heats of Formation of Isomeric Alkenes. Benchchem.
  • Experimental and calculated thermodynamic data for the isomeric methylcyclohexenes and methylenecyclohexane. ResearchGate.
  • 2-(4-butoxyanilino)-N,N-dimethylacetamide - Steric Effects and Amide Stability. Vulcanchem.

Sources

Optimization of reaction time and temperature for amide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Reaction Time & Temperature for Amide Bonds

Ticket ID: AMIDE-OPT-001 Support Level: Tier 2 (Advanced Optimization) Status: Open

Introduction: The Kinetic vs. Thermodynamic Trade-off

Welcome to the Advanced Optimization Hub. If you are reading this, your standard room-temperature stir failed to yield sufficient product, or you are battling impurity profiles.

Optimizing amide synthesis is rarely about simply "adding heat." It requires balancing activation energy (


)  against the thermal instability  of activated intermediates. The strategy changes entirely depending on whether you are using Activated Ester/Anhydride methods  (HATU, EDC, T3P) or Direct Thermal Condensation  (Boric acid catalysis).
Module 1: Method-Specific Temperature Protocols
Pathway A: Coupling Reagents (HATU, EDC, DIC)
  • Standard Operating Temp:

    
    
    
  • The Logic: These reagents lower the activation energy so significantly that heat is rarely needed.

  • Risk of Heating (

    
    ): 
    
    • Rapid Hydrolysis: The active ester hydrolyzes by trace moisture faster than the amine attacks.

    • Explosion Hazard: Benzotriazole derivatives (HOBt, HATU) have explosive potential at high temperatures.

    • Racemization: Heat promotes proton abstraction from the

      
      -carbon via the oxazolone mechanism.
      
Pathway B: Propylphosphonic Anhydride (T3P)
  • Standard Operating Temp:

    
     (Standard), up to 
    
    
    
    (Difficult).
  • The Logic: T3P forms a mixed anhydride that is more thermally stable and less prone to epimerization than O-acylisoureas (from EDC) or active esters (from HATU).

  • Optimization: For sterically hindered amines (e.g., tert-butyl amines), T3P is the safest reagent to heat to

    
     in EtOAc or DMF.
    
Pathway C: Direct Catalytic Amidation (Green Chemistry)
  • Standard Operating Temp:

    
    
    
  • The Logic: This method relies on shifting the equilibrium by removing water (Le Chatelier’s principle). It requires high thermal energy to overcome the barrier of the stable ammonium-carboxylate salt.

  • Protocol: Reflux in Toluene/Xylene with a Dean-Stark trap and catalyst (e.g., Boric acid,

    
    ).
    
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalls at 50% conversion. Should I heat it?"

Diagnosis: If you are using HATU/EDC , the answer is likely NO . The stalling is usually because the coupling reagent has been consumed (hydrolyzed) or the active intermediate has rearranged (e.g.,


-acyl urea formation). Heating will only accelerate side reactions.

Solution Protocol:

  • Do not heat. Instead, "re-charge" the reaction.

  • Add another 0.5 equiv of coupling reagent and base.

  • If steric hindrance is the cause, switch to Acyl Fluorides (TFFH) or T3P and then apply mild heat (

    
    ).
    
Issue 2: "I see significant racemization (D-isomer) in my product."

Diagnosis: Racemization is temperature-dependent and base-mediated. It occurs via the formation of an Oxazolone intermediate. High temperature lowers the barrier for the base to deprotonate the


-carbon of the oxazolone.

Solution Protocol:

  • Lower Temperature: Run the activation step at

    
     and the coupling at 
    
    
    
    .
  • Change Base: Switch from

    
     (stronger base) to DIPEA or Collidine (weaker, more hindered).
    
  • Add Suppressors: If using carbodiimides (DCC/EDC), you must add HOBt or Oxyma Pure.

Issue 3: "My direct thermal reaction (Boric Acid) yields nothing."

Diagnosis: This reaction is thermodynamically controlled. If water is not physically removed, the equilibrium favors hydrolysis.

Solution Protocol:

  • Check Temperature: Solvent must boil. Toluene (

    
    ) or Xylene (
    
    
    
    ).
  • Water Removal: Ensure the Dean-Stark trap is filling with water or use activated 4Å Molecular Sieves (replace every 4 hours).

  • Concentration: Run at high concentration (1.0 M) to favor bimolecular collision.

Module 3: Optimization Data Tables
Table 1: Reagent vs. Temperature Matrix
Coupling ReagentActivation TempMax Reaction TempPrimary Failure Mode at High TempRecommended for Hindered Substrates?
EDC / DCC



-acyl urea rearrangement
No
HATU / HBTU


Hydrolysis / Explosion RiskYes (at RT with longer time)
T3P


Slow HydrolysisYes (Best Choice)
Acyl Chlorides

Reflux (if no chiral center)Decomposition / PolymerizationYes
Boric Acid N/A

Substrate DegradationNo (Requires primary amines)
Module 4: Visualization
Diagram 1: Optimization Decision Tree

Caption: A logic flow for selecting the correct temperature strategy based on substrate sensitivity and reagent choice.

AmideOptimization Start Start: Reaction Stalled or Low Yield CheckReagent Which Reagent? Start->CheckReagent Activated HATU, EDC, HBTU CheckReagent->Activated Thermal Boric Acid / Direct Condensation CheckReagent->Thermal HeatQ Is it heated? Activated->HeatQ StopHeat STOP HEATING Risk of Racemization/Explosion HeatQ->StopHeat Yes Steric Is Amine Sterically Hindered? HeatQ->Steric No SwitchT3P Switch to T3P or TFFH Heat to 50°C Steric->SwitchT3P Yes Recharge Keep at RT Re-charge Reagent (0.5 eq) Steric->Recharge No WaterQ Is Water Being Removed? Thermal->WaterQ DeanStark Install Dean-Stark Use Toluene/Xylene WaterQ->DeanStark No TempCheck Check Temp > 110°C WaterQ->TempCheck Yes

Diagram 2: The Racemization Pathway (The "Heat" Danger)

Caption: Mechanism showing how heat accelerates proton abstraction (k1) leading to the loss of chirality via Oxazolone.

Racemization L_Isomer L-Amino Acid (Active Ester) Oxazolone Oxazolone Intermediate L_Isomer->Oxazolone Cyclization Enol Achiral Enol Oxazolone->Enol Base + HEAT (Rate Limiting Step) Mix Racemic Mixture (L + D Product) Oxazolone->Mix Amine Attack Enol->Oxazolone Reprotonation

References
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Archis, A., et al. (2017). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters. E-EROS Encyclopedia of Reagents for Organic Synthesis.

  • Gernigon, N., et al. (2012).[1] Acylborates as Key Intermediates in Boronic Acid-Catalyzed Amidation. Journal of Organic Chemistry.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive. Journal of the American Chemical Society.[2]

Sources

Validation & Comparative

Structural Confirmation in Drug Discovery: A Comparative Guide to X-ray Crystallography, Cryo-EM, and NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, data-driven comparison of the three primary structural biology techniques, followed by a self-validating experimental protocol for X-ray crystallography—the industry standard for high-throughput drug discovery.

Comparative Analysis: X-ray Crystallography vs. Alternatives

The structural biology triad consists of X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique operates on fundamentally different physical principles, dictating their performance metrics, sample requirements, and optimal use cases [1].

Quantitative Comparison of Structural Biology Techniques
MetricX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)NMR Spectroscopy
Resolution Limit Ultra-high (< 1.0 Å to 3.0 Å)High to Medium (1.2 Å to > 4.0 Å)High to Medium (1.5 Å to 3.5 Å)
Molecular Weight Limit No theoretical limit (if crystallizable)Typically > 50 kDa (challenging for small targets)Typically < 40–50 kDa (spectra become too complex)
Sample State Solid-state crystal latticeVitrified in amorphous ice (near-native)Solution state (highly dynamic)
Sample Requirement High (~10–20 mg/mL, highly pure)Low (~0.1–1 mg/mL, microgram quantities)Very High (Isotope labeled, ~1 mM)
Throughput High (ideal for compound screening)Low to Medium (computationally intensive)Low (complex data assignment)
Primary Limitation Requires diffraction-quality crystalsSpecialized equipment, size limitationsStrict size limits, requires isotopic labeling
Causality Behind the Methodological Choice

While Cryo-EM has experienced a "resolution revolution" [2], making it the premier choice for massive macromolecular complexes and dynamic membrane proteins without the need for a crystal lattice, X-ray crystallography remains the undisputed workhorse for high-throughput ligand screening.

The causality behind this lies in the physics of diffraction and the kinetics of data acquisition. In Fragment-Based Drug Discovery (FBDD), we screen libraries of low-molecular-weight compounds (150–250 Da) that exhibit very weak binding affinities (often in the millimolar range) [3]. Cryo-EM currently struggles to consistently resolve these tiny fragments due to lower signal-to-noise ratios at the ligand-binding site. Conversely, a well-ordered protein crystal diffracting at < 1.5 Å resolution provides unambiguous electron density maps. This allows us to precisely visualize hydrogen-bond networks, water-mediated interactions, and subtle conformational shifts induced by the fragment. Furthermore, once a robust crystallization condition is established, hundreds of crystals can be soaked with different ligands and diffracted at a synchrotron source in a matter of hours—a throughput unmatched by NMR or Cryo-EM [1].

Experimental Protocol: A Self-Validating System for Protein Crystallization

The primary bottleneck of X-ray crystallography is obtaining diffraction-quality crystals. Crystallization is not merely trial and error; it is a thermodynamically driven phase transition. The following protocol outlines a self-validating workflow for protein crystallization, ensuring that each step provides quality control metrics to validate the next.

Step 1: Protein Expression and Stringent Purification

Causality: Crystals are highly ordered lattices. Any structural heterogeneity (e.g., partial degradation, mixed oligomeric states, or flexible unstructured loops) will disrupt lattice packing, leading to amorphous precipitation rather than ordered nucleation.

  • Methodology: Express the target protein using an appropriate host (e.g., E. coli or HEK293 cells). For membrane proteins, extract the protein from the lipid bilayer using a carefully selected mild detergent (e.g., DDM) to form a stable protein-detergent complex (PDC) that shields the hydrophobic transmembrane domains [4].

  • Validation Check: Purify via affinity chromatography followed by Size-Exclusion Chromatography (SEC). The sample must meet strict empirical criteria: >98% purity on SDS-PAGE, >95% homogeneity (a single, symmetrical SEC peak), and monodispersity confirmed by Dynamic Light Scattering (DLS) [4]. If the sample fails these metrics, it must be re-engineered or re-purified.

Step 2: High-Throughput Crystallization Screening (Vapor Diffusion)

Causality: To induce nucleation, the protein solution must be slowly brought into a state of supersaturation. Vapor diffusion achieves this by equilibrating a drop containing a mixture of protein and precipitant against a larger reservoir of the precipitant, forcing a slow, controlled concentration of the protein.

  • Methodology: Dispense 100–200 nL of the purified protein (~10 mg/mL) and an equal volume of reservoir solution (containing precipitants like PEG, salts, and buffers) into a sitting-drop microplate. Seal the plate and incubate at a constant temperature (typically 4°C or 20°C).

  • Validation Check: Monitor the drops using an automated UV/Visible imaging system. The appearance of sharp-edged, birefringent microcrystals under polarized light validates the initial hit and confirms that the protein is capable of forming a lattice.

Step 3: Crystal Optimization and Harvesting

Causality: Initial screening hits rarely diffract to high resolution. We must optimize the phase diagram space to favor the growth of a single, large crystal rather than multiple microcrystals.

  • Methodology: Fine-tune the precipitant concentration, pH, and temperature. If nucleation is poor, employ microseeding—introducing crushed microcrystals into a fresh drop to bypass the thermodynamic barrier of spontaneous nucleation.

  • Validation Check: Harvest the optimized crystal using a nylon loop. To prevent the formation of crystalline ice (which destroys the protein lattice and produces interfering diffraction rings), briefly soak the crystal in a cryoprotectant solution (e.g., 20% glycerol) before flash-cooling in liquid nitrogen.

Step 4: X-ray Diffraction Data Collection and Phase Determination

Causality: Exposing the crystal to high-intensity X-rays generates a diffraction pattern. However, detectors only record the amplitude of the scattered waves, losing the phase information (the "phase problem").

  • Methodology: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline. Rotate the crystal while exposing it to X-rays to collect a complete dataset. Solve the phase problem using Molecular Replacement (MR) if a homologous structure exists, or anomalous dispersion techniques (SAD/MAD) using heavy-atom derivatives.

  • Validation Check: The ultimate self-validating metric is the R-free value during model refinement. An R-free < 0.25 indicates that the built atomic model accurately explains the experimental electron density map without overfitting the data[3].

Workflow Visualization

Below is the logical progression of the structural confirmation pipeline, illustrating the critical quality control checkpoints that ensure experimental integrity.

G Start Target Protein Expression & Purification QC Quality Control (>98% Purity, >95% Homogeneity) Start->QC QC->Start Fail (Aggregate/Impure) Screening High-Throughput Crystallization Screening QC->Screening Pass Optimization Crystal Optimization (Seeding, Additives) Screening->Optimization Initial Hits Harvesting Crystal Harvesting & Cryoprotection Optimization->Harvesting Diffraction-Quality Crystals Diffraction X-ray Diffraction Data Collection Harvesting->Diffraction Phasing Phase Determination (MR, SAD, MAD) Diffraction->Phasing High-Resolution Data Model Model Building & Refinement Phasing->Model Final Final 3D Structure Confirmation Model->Final

Workflow of X-ray crystallography for protein structural confirmation.

Conclusion

While Cryo-EM and NMR provide invaluable insights into macromolecular dynamics and massive complexes, X-ray crystallography remains the gold standard for high-resolution, high-throughput structural confirmation in drug discovery. By adhering to stringent, self-validating protocols—from ensuring >95% sample homogeneity to achieving rigorous R-free validation—researchers can confidently translate electron density maps into actionable pharmacological insights.

References

  • Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL:[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: Sygnature Discovery URL:[Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review Source: Migration Letters URL:[Link]

  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation Source: Nature Protocols (via PubMed Central) URL:[Link]

Precision in Amide Identification: A Comparative Guide to Retention Time Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and peptide synthesis, the accurate identification of amides is critical. Misidentification due to retention time (


) drift can lead to costly downstream failures in purity analysis and potency assays. This guide compares three industry-standard methodologies for using amide standards: Absolute Retention Time Matching , Relative Retention Time (RRT) , and Co-Injection (Spiking) .
Part 1: Comparative Analysis of Methodologies

The following analysis evaluates the reliability of identifying unknown amides against known standards.

Method A: Absolute Retention Time (

) Matching

The "Quick Check" approach.

  • Mechanism: Compares the

    
     of an unknown peak directly to the 
    
    
    
    of an external standard run in a separate injection.
  • The Flaw: Amides are highly sensitive to mobile phase pH and column temperature due to their hydrogen-bonding capability. A shift of

    
     0.2 minutes caused by column aging or slight mobile phase evaporation can lead to false negatives.
    
  • Best For: Rough screening only.

Method B: Relative Retention Time (RRT)

The "Robust Standard" approach.

  • Mechanism: Uses an internal standard (IS) added to both the standard and the sample. Identification is based on the ratio:

    
    .
    
  • The Advantage: If the column temperature drifts or flow rate fluctuates, both the analyte and the IS shift proportionally, keeping the RRT constant.

  • Best For: Routine QC and high-throughput analysis.

Method C: Co-Injection (Standard Spiking)

The "Gold Standard" for Confirmation.

  • Mechanism: The known amide standard is spiked directly into the unknown sample matrix.

  • The Logic: If the unknown is truly the target amide, the peak area will increase without peak broadening or "shouldering." If they are different compounds with similar

    
    , the peak will split or distort.
    
  • Best For: Critical identification, regulatory submission, and resolving ambiguous peaks.

Data Summary: Method Performance Matrix
MetricAbsolute

Matching
Relative Retention Time (RRT)Co-Injection (Spiking)
Precision (RSD) Low (Drift prone)High (Compensates for drift)N/A (Qualitative Confirmation)
False Positive Risk HighModerateVery Low
Setup Complexity LowMedium (Requires IS selection)Medium (Requires sample prep)
Regulatory Weight Supporting DataAccepted for QC (USP <621>)Definitive Proof (FDA Bioanalytical)
Amide Specificity Vulnerable to pH shiftsRobust against pH shiftsDifferentiates Isobars
Part 2: Scientific Deep Dive (The "Why")

Why Amides are Tricky: Amides possess a resonance structure that creates a significant dipole. In Reversed-Phase HPLC (RP-HPLC), they interact with residual silanols on the stationary phase via hydrogen bonding.

  • The Drift Factor: As a column ages, silanol activity changes, causing amide peaks to tail or shift earlier/later than non-polar standards.

  • The pH Sensitivity: A mobile phase pH change of just 0.1 units can alter the ionization state of neighboring functional groups, drastically shifting the

    
     of amides.
    

Causality in Co-Injection: Co-injection eliminates variables. By injecting the standard in the sample matrix, you ensure both compounds experience the exact same:

  • Thermodynamic Environment: Same temperature and pressure.

  • Chemical Environment: Same competition for stationary phase binding sites.

  • Matrix Effects: Same suppression or enhancement zones.

Part 3: Validated Experimental Protocol

Workflow: Standard-Spiked Co-Injection for Amide Confirmation

This protocol is designed to be self-validating . If the system suitability fails, the results are automatically void.

Phase 1: Preparation
  • Standard Solution (Std): Prepare known Amide Standard at 100 µg/mL in mobile phase.

  • Sample Solution (Unk): Prepare Unknown Sample at target concentration (e.g., 100 µg/mL).

  • Spiked Solution (Spk): Mix 50 µL of Std + 50 µL of Unk . (Final conc: 50 µg/mL each).

Phase 2: The Injection Sequence

Run the following sequence on HPLC/UHPLC (UV detection at 210/220 nm for amides):

  • Blank: (Mobile phase only) -> Check for carryover.

  • Standard Injection: Record

    
     and Peak Width at half height (
    
    
    
    ).
  • Sample Injection: Record

    
    .[1]
    
  • Spiked Injection: Record

    
    , Peak Area, and 
    
    
    
    .
Phase 3: Data Analysis & Acceptance Criteria (Self-Validation)

Analyze the Spiked Injection peak. The identity is CONFIRMED only if all criteria are met:

  • Retention Match: The Spiked Peak

    
     must match the Standard 
    
    
    
    within
    
    
    0.02 min.
  • Peak Integrity: The Spiked Peak must remain a single peak.

    • Criterion: Spiked Peak

      
       must not exceed the Standard Peak 
      
      
      
      by more than 10%.[2]
    • Logic: If the peak widens significantly, it indicates two closely eluting compounds (partial separation), meaning the unknown is NOT the standard.

  • Symmetry Factor: Tailing factor (

    
    ) should be < 1.5 (USP criteria).
    
Part 4: Visualizations
Figure 1: Amide Identification Decision Tree

A logical flow for selecting the correct identification method based on data ambiguity.

AmideID_DecisionTree Start Unknown Amide Peak Detected CheckRT Compare Absolute Retention Time (Method A) Start->CheckRT Match Match within ± 0.1 min? CheckRT->Match RRT_Check Calculate Relative Retention Time (Method B) Match->RRT_Check Yes Result_Neg Identity Rejected Match->Result_Neg No RRT_Match RRT Ratio Matches? RRT_Check->RRT_Match Ambiguous Ambiguous / Critical Sample? RRT_Match->Ambiguous Yes RRT_Match->Result_Neg No CoInject Perform Co-Injection (Method C) Ambiguous->CoInject Yes (Validation) Result_Pos Identity Confirmed Ambiguous->Result_Pos No (Routine QC) CoInject->Result_Pos Single Sharp Peak CoInject->Result_Neg Split/Broad Peak

Caption: Decision logic for escalating from simple retention time checks to definitive co-injection based on regulatory risk and ambiguity.

Figure 2: The Co-Injection Validation Loop

Visualizing the experimental protocol and success/failure states.

CoInjection_Workflow Prep Prepare Solutions: 1. Standard (Std) 2. Sample (Unk) 3. Mix (50:50) Inject HPLC Injection Sequence Prep->Inject Analyze Analyze 'Mix' Peak Shape Inject->Analyze Criteria Check Acceptance Criteria: 1. No Shoulder 2. Width Increase < 10% Analyze->Criteria Pass PASS: Identity Verified Criteria->Pass Criteria Met Fail FAIL: Impurity/Isobar Detected Criteria->Fail Criteria Failed

Caption: Step-by-step workflow for the Co-Injection method, highlighting the critical data analysis checkpoint.

References
  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA), 2018.[3][4] (Establishes acceptance criteria for chromatographic retention and selectivity). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis . International Council for Harmonisation (ICH), 2022. (Global harmonization on retention time window validation). [Link]

  • PubChem Compound Summary: Amide Structure & Properties . National Center for Biotechnology Information. (Source for amide chemical properties and hydrogen bonding potential). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in various research and development pipelines, 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide necessitates a robust and proactive approach to laboratory safety. This guide provides a comprehensive framework for its handling, grounded in established safety principles and data from structurally analogous compounds. The absence of a specific Safety Data Sheet (SDS) for this molecule requires a conservative approach, treating it as a substance with potential hazards until proven otherwise. The following protocols are designed to ensure the well-being of all laboratory personnel.

Hazard Analysis: An Evidence-Based Assessment

Due to the novelty of this compound, a specific Safety Data Sheet (SDS) is not yet available. Therefore, a hazard assessment must be conducted by examining structurally related compounds. A close structural analog, 3,3-dimethylbutanamide, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. It is prudent to assume that this compound may exhibit similar hazardous properties.

Assumed Hazard Classifications:

  • Skin Irritation: May cause redness and irritation upon contact.

  • Serious Eye Irritation: May cause significant eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

Until comprehensive toxicological data is available, this compound should be handled with the care required for hazardous substances.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.To protect against eye irritation from dust or splashes[1][3].
Skin Protection A fully buttoned laboratory coat must be worn. Chemical-resistant gloves (Nitrile rubber recommended) should be used. Gloves must be inspected before use and changed immediately if contaminated.To prevent skin contact and potential irritation[1].
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available, or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.To minimize inhalation of airborne particles and prevent respiratory irritation[1][4].

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].

  • The container should be kept tightly closed when not in use[1][6].

  • Store in a locked cabinet or area accessible only to authorized personnel[1][4].

The following workflow diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve or Use as Needed handling_weigh->handling_dissolve handling_cleanup Clean Work Area Thoroughly handling_dissolve->handling_cleanup disposal_waste Segregate Chemical Waste handling_cleanup->disposal_waste disposal_ppe Dispose of Contaminated PPE disposal_waste->disposal_ppe disposal_documentation Document Waste disposal_ppe->disposal_documentation

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.